Emd 55450
Description
Properties
CAS No. |
126657-82-7 |
|---|---|
Molecular Formula |
C49H71N9O8 |
Molecular Weight |
914.1 g/mol |
IUPAC Name |
benzyl N-[6-[[(2S)-1-[[2-[[(2S,3S)-5-[[(2S,3S)-1-[(3-amino-5,6-dimethylpyrazin-2-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C49H71N9O8/c1-5-32(2)45(48(64)52-29-40-46(50)55-34(4)33(3)54-40)58-43(61)28-41(59)38(26-35-18-10-6-11-19-35)56-44(62)30-53-47(63)39(27-36-20-12-7-13-21-36)57-42(60)24-16-9-17-25-51-49(65)66-31-37-22-14-8-15-23-37/h7-8,12-15,20-23,32,35,38-39,41,45,59H,5-6,9-11,16-19,24-31H2,1-4H3,(H2,50,55)(H,51,65)(H,52,64)(H,53,63)(H,56,62)(H,57,60)(H,58,61)/t32-,38-,39-,41-,45-/m0/s1 |
InChI Key |
HHGJXWXMIPQAKO-XJSDINBQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=NC(=C(N=C1N)C)C)NC(=O)C[C@@H]([C@H](CC2CCCCC2)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCCCCNC(=O)OCC4=CC=CC=C4)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=NC(=C(N=C1N)C)C)NC(=O)CC(C(CC2CCCCC2)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCCNC(=O)OCC4=CC=CC=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EMD 55450 EMD-55450 L-threo-Pentonamide, N-(1-((((3-amino-5,6-dimethylpyrazinyl)methyl)amino)carbonyl)-2-methylbutyl)-5-cyclohexyl-2,4,5-trideoxy-4-((N-(N-(1-oxo-6-(((phenylmethoxy)carbonyl)amino)hexyl)-L-phenylalanyl)glycyl)amino)-, (S-(R*,R*))- |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic EMD 55450: A Scarcity of Publicly Available Data
Despite a comprehensive search of scientific literature and public databases, detailed information regarding the mechanism of action for the compound designated as EMD 55450 remains elusive. The available information is sparse and lacks the in-depth experimental data necessary for a complete technical guide.
One source identifies this compound as a synthetic renin antagonist.[1] It is described as an analog of another compound, EMD 55068, where the terminal amino group is blocked by a benzyloxycarbonyl group.[1] Renin is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a central role in the regulation of blood pressure, fluid, and electrolyte balance. As a renin antagonist, this compound would theoretically function by inhibiting the catalytic activity of renin, thereby preventing the conversion of angiotensinogen to angiotensin I. This initial step is the rate-limiting step of the RAAS cascade. Inhibition at this point would lead to a downstream reduction in the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.
The anticipated therapeutic effect of a renin antagonist like this compound would be the lowering of blood pressure, making it a potential candidate for the treatment of hypertension. However, without access to preclinical or clinical data, its potency, selectivity, and overall pharmacological profile remain unknown.
It is important to note that searches for "EMD" followed by a numerical designation often yield information on a variety of unrelated compounds. For instance, EMD 1214063 and EMD 1204831 are identified as potent and highly selective c-Met inhibitors investigated for their antitumor properties.[2] Another distinct compound, Emd-D, an emodin derivative, has been shown to inhibit ovarian cancer progression by targeting PFKFB4-dependent glycolysis and inducing apoptosis.[3] Furthermore, the "EMD" prefix is also used for entries in the Electron Microscopy Data Bank (EMDB), such as EMD-40450 and EMD-45850, which are structural datasets and not small molecule drugs.[4][5]
Due to the lack of specific, publicly available scientific literature detailing the mechanism of action, experimental protocols, and quantitative data for this compound, the creation of an in-depth technical guide with the requested data tables and visualizations is not possible at this time. Further investigation would require access to proprietary or unpublished research data.
Postulated Signaling Pathway of a Renin Antagonist
While no specific data exists for this compound, a generalized signaling pathway for a renin antagonist can be depicted. This diagram illustrates the theoretical mechanism by which such a compound would interfere with the Renin-Angiotensin-Aldosterone System.
Figure 1. Postulated mechanism of action for a renin antagonist like this compound within the Renin-Angiotensin-Aldosterone System.
References
- 1. tebubio.com [tebubio.com]
- 2. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emd-D inhibited ovarian cancer progression via PFKFB4-dependent glycolysis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EMDB < EMD-40450 [ebi.ac.uk]
- 5. EMDB < EMD-45850 [ebi.ac.uk]
Emd 55450: An Obscure Compound with Undetermined Function
Scientific literature and publicly available data offer minimal information regarding the function, mechanism of action, or biological significance of the compound designated as Emd 55450. It is cataloged by chemical suppliers as an "active compound," a general classification that does not specify its biological target or effects.[1][2]
Extensive searches for an in-depth technical guide, whitepaper, or experimental studies on this compound have not yielded any specific data. Consequently, the core requirements of this inquiry for a detailed summary of quantitative data, experimental protocols, and signaling pathway diagrams cannot be fulfilled at this time due to the absence of foundational research on this particular molecule.
The "EMD" designation is used for a wide range of compounds developed by Merck KGaA (and its affiliates), each with distinct biological activities. However, unlike other well-documented EMD compounds, this compound remains uncharacterized in the public domain.
Further research and publication in peer-reviewed scientific journals are necessary to elucidate the function and potential applications of this compound. Without such studies, any discussion of its role in biological processes or as a potential therapeutic agent would be purely speculative.
References
EMD 55450: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD 55450 is a synthetic peptide derivative that has been investigated for its properties as a renin antagonist. This document provides a technical guide to the discovery and synthesis of this compound, with a focus on its relationship to the parent compound EMD 55068. It includes a summary of available biological data, a detailed description of the renin-angiotensin signaling pathway, and protocols for relevant experiments.
Introduction: The Renin-Angiotensin System and the Rationale for Renin Inhibition
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] The system is initiated by the enzyme renin, which is released from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or reduced sodium levels.[1] Renin cleaves its substrate, angiotensinogen, to form the decapeptide angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE).[1] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[1][3]
Due to its central role in blood pressure regulation, the RAS is a key target for antihypertensive therapies. While ACE inhibitors and angiotensin II receptor blockers (ARBs) are widely used, direct renin inhibitors offer a therapeutic advantage by targeting the initial, rate-limiting step of the cascade. This upstream inhibition can lead to a more complete blockade of the RAS. This compound was developed as part of research efforts to identify and characterize novel renin inhibitors.
Discovery and Chemical Profile of this compound
This compound is a synthetic renin antagonist. It is structurally an analog of another renin-inhibiting peptide, EMD 55068. The key chemical modification in this compound is the blockage of the terminal amino group of EMD 55068 with a benzyloxycarbonyl (Cbz) protecting group.[4]
The parent compound, EMD 55068, is a linear hydrophobic peptide that has been shown to competitively inhibit the uptake of taurocholate in isolated rat liver cells. This suggests an interaction with bile acid transporters in the liver, a property that may influence its pharmacokinetic and pharmacodynamic profile.
Quantitative Data
| Compound | Description | Molecular Mass (Da) | Biological Activity |
| This compound | Benzyloxycarbonyl-protected analog of EMD 55068 | Not specified | Renin antagonist |
| EMD 55068 | Linear hydrophobic peptide | Not specified | Renin antagonist; competitive inhibitor of taurocholate uptake |
| EMD 51921 | Another linear peptide related to EMD 55068 | Not specified | Not specified |
Table 1: Summary of EMD Compounds
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not explicitly available. However, based on its structure as a benzyloxycarbonyl-protected peptide, a general synthetic strategy can be inferred. The synthesis would likely involve the solid-phase or solution-phase peptide synthesis of the EMD 55068 peptide backbone, followed by the protection of the N-terminal amino group with a benzyloxycarbonyl group.
General Experimental Workflow for Peptide Synthesis and Protection:
Mechanism of Action and Signaling Pathway
As a renin inhibitor, this compound is designed to directly bind to the active site of the renin enzyme, thereby preventing it from cleaving angiotensinogen to angiotensin I. This action effectively halts the entire downstream signaling cascade of the RAS.
The Renin-Angiotensin Signaling Pathway:
Experimental Protocols
The primary experimental data available for the EMD series of compounds relates to their interaction with liver cell membrane proteins. The following is a generalized protocol based on the methodology described for EMD 55068.
Protocol: Affinity Chromatography for Identifying Peptide-Binding Proteins
-
Preparation of Affinity Gel:
-
Synthesize EMD 55068 with a linker at a non-critical position for protein interaction.
-
Covalently attach the modified EMD 55068 to a gel matrix (e.g., sepharose).
-
Determine the quantity of bound ligand per volume of gel matrix.
-
-
Membrane Protein Extraction:
-
Isolate basolateral plasma membranes from rat liver tissue by differential centrifugation.
-
Solubilize integral membrane proteins using a suitable detergent (e.g., Triton X-100).
-
Separate hydrophilic membrane-associated proteins using a chelating agent like EDTA.
-
-
Affinity Chromatography:
-
Pack a column with the EMD 55068-coupled affinity gel.
-
Equilibrate the column with a binding buffer.
-
Apply the solubilized integral membrane protein fraction to the column.
-
Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH or ionic strength).
-
-
Analysis of Bound Proteins:
-
Analyze the eluted protein fractions by SDS-PAGE.
-
Visualize the protein bands by staining (e.g., Coomassie Blue or silver stain).
-
Determine the molecular masses of the protein bands that specifically bind to the affinity matrix.
-
Experimental Workflow Diagram:
Conclusion
This compound is a benzyloxycarbonyl-protected peptide that functions as a renin antagonist. Its discovery is closely linked to its parent compound, EMD 55068. While detailed quantitative data on its renin inhibitory potency is not widely published, its investigation has provided insights into the interactions of small peptide renin inhibitors with other biological systems, such as hepatic transport proteins. Further research would be necessary to fully elucidate the therapeutic potential and complete pharmacological profile of this compound.
References
EMD 55450: A Technical Overview of a Synthetic Renin-Inhibiting Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 55450 is a synthetic peptide that has been identified as a renin antagonist. It is structurally related to another compound, EMD 55068, from which it is derived by the addition of a benzyloxycarbonyl (Cbz or Z) group to its terminal amino group[1]. This modification is a common strategy in peptide chemistry to enhance stability or alter pharmacokinetic properties. As a renin inhibitor, this compound targets the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and fluid balance. This document provides a technical guide to the available information on this compound, including its mechanism of action, general properties of related compounds, and relevant experimental methodologies.
Note on Data Availability: Detailed structural information, specific physicochemical properties, and quantitative experimental data for this compound are not widely available in the public domain. The primary reference likely containing this information, a 1991 publication by Stülingen et al. in the European Journal of Biochemistry, could not be accessed in its entirety for this review. Therefore, this guide provides a comprehensive overview based on existing knowledge of renin inhibitors and peptide chemistry, with generalized data and protocols.
Structure and Properties
While the precise amino acid sequence of this compound is not publicly documented, its identity as a benzyloxycarbonyl-protected analog of EMD 55068 provides some structural insight. The benzyloxycarbonyl group is a well-established protecting group in peptide synthesis, known for its stability and its role in preventing unwanted side reactions at the N-terminus of a peptide.
General Physicochemical Properties of Renin-Inhibiting Peptides:
To provide context for researchers, the following table summarizes typical physicochemical properties of peptide-based renin inhibitors. Specific values for this compound are not available.
| Property | Typical Range/Description | Significance in Drug Development |
| Molecular Weight | 500 - 1500 Da | Influences solubility, membrane permeability, and oral bioavailability. |
| Isoelectric Point (pI) | Varies depending on amino acid composition. | Affects solubility at different pH values and interactions with biological membranes. |
| Solubility | Generally soluble in aqueous buffers, but can be influenced by hydrophobic residues. | Crucial for formulation and administration. Poor solubility can hinder in vitro and in vivo studies. |
| Stability | Susceptible to proteolytic degradation. N-terminal protection can enhance stability. | A key challenge for peptide therapeutics. Modifications are often required to improve half-life. |
| Lipophilicity (LogP) | Varies. Higher lipophilicity can improve membrane permeability but may also increase toxicity. | Balances absorption and distribution with potential off-target effects. |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
This compound functions as a direct renin inhibitor. Renin is an aspartyl protease that catalyzes the first and rate-limiting step of the RAAS cascade: the conversion of angiotensinogen to angiotensin I. By binding to the active site of renin, this compound prevents this conversion, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release[2][3]. This mechanism of action makes renin inhibitors a therapeutic target for conditions such as hypertension.
The signaling pathway affected by this compound is depicted below:
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not publicly available. However, a generalized protocol for a renin inhibition assay, a key experiment for characterizing compounds like this compound, is provided below. This protocol is based on commonly used fluorescence resonance energy transfer (FRET) methods.
Generalized Renin Inhibition FRET Assay Protocol
1. Principle: This assay measures the activity of renin by monitoring the cleavage of a FRET-based peptide substrate. The substrate contains a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to renin activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of fluorescence increase.
2. Materials:
-
Human recombinant renin
-
FRET-based renin substrate (e.g., (8-methoxycoumarin-4-yl)acetyl-Arg-Glu-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(2,4-dinitrophenyl)-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
3. Experimental Workflow:
4. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, the test inhibitor at various concentrations (or vehicle control), and the renin enzyme solution.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
5. Data Analysis:
-
For each concentration of the inhibitor, calculate the initial reaction velocity (rate of fluorescence increase).
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Quantitative Data
Specific quantitative data for this compound, such as its IC50 value against renin or its binding affinity, are not available in the reviewed literature. For context, the following table provides a range of reported IC50 values for various peptide-based renin inhibitors.
| Inhibitor Type | Reported IC50 Range (nM) | Reference Compound Example |
| Peptide Mimetics | 0.1 - 1000 | Aliskiren (non-peptide) |
| Statine-Containing Peptides | 1 - 50 | Pepstatin A |
Conclusion
This compound is a synthetic, N-terminally protected peptide that acts as a renin antagonist. While its specific structural and quantitative details remain largely undocumented in publicly accessible literature, its classification provides a strong basis for understanding its likely mechanism of action and general properties. As a direct inhibitor of renin, it targets the critical first step of the renin-angiotensin-aldosterone system, a pathway of significant interest in cardiovascular drug development. The methodologies and contextual data provided in this guide are intended to support researchers in the design and execution of further studies on this compound and other novel renin inhibitors. Further investigation, ideally with access to the primary literature, would be necessary to fully elucidate the specific characteristics of this compound.
References
An In-Depth Technical Guide to the Biological Target of Emd 55450
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of the biological target of the synthetic compound Emd 55450. Through a systematic review of available scientific literature, this document elucidates the molecular target, the relevant signaling pathway, and the experimental methodologies used to characterize this interaction. This compound is a potent and specific inhibitor of renin , the critical and rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). Its mechanism of action, therefore, lies in the modulation of this vital physiological pathway that regulates blood pressure and fluid balance.
The Biological Target: Renin
This compound is a synthetic renin antagonist.[1][2] It is an analog of EMD 55068, with the terminal amino group blocked by a benzyloxycarbonyl group.[1][2] Renin, also known as angiotensinogenase, is an aspartyl protease that plays a crucial role in the regulation of blood pressure, and electrolyte and fluid homeostasis. It is the initial and rate-limiting enzyme of the Renin-Angiotensin-Aldosterone System (RAAS).
The primary function of renin is to cleave its only known substrate, angiotensinogen, a glycoprotein synthesized and secreted by the liver, to produce the decapeptide angiotensin I. This enzymatic reaction is the first and most critical step in the RAAS cascade.
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The inhibition of renin by this compound directly impacts the RAAS signaling pathway. A comprehensive understanding of this pathway is essential to appreciate the pharmacological effects of this compound.
The RAAS is a complex hormonal cascade that plays a central role in the regulation of arterial blood pressure and cardiovascular homeostasis. The pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure, decreased sodium delivery to the distal tubule, or sympathetic nervous system activation.
Signaling Pathway Diagram:
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on Renin.
Quantitative Data
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | Renin | - | Data not available | Data not available | - |
| EMD 55068 | Renin | - | Data not available | Data not available | - |
| Aliskiren | Renin | Enzymatic | 1.5 | - | [3] |
| Terlakiren | Renin | Enzymatic | 0.7 | - | [3] |
| Zankiren | Renin | Enzymatic | - | 0.6 | - |
Experimental Protocols
The characterization of renin inhibitors like this compound typically involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments relevant to determining the activity of such compounds.
Recombinant Human Renin Expression and Purification
A robust and pure source of the target enzyme is critical for in vitro assays. A common method for obtaining active human renin is through recombinant expression in a mammalian cell line, such as Human Embryonic Kidney (HEK-293) cells.
Workflow Diagram:
Caption: Workflow for the expression and purification of recombinant human renin.
Detailed Protocol:
-
Transfection: A cDNA encoding the full length of native human preprorenin is transfected into HEK-293 cells using a suitable transfection reagent.
-
Cell Culture and Expression: A stable clonal cell line expressing high levels of prorenin is established and grown in serum-free medium in a hollow fiber bioreactor to allow for continuous secretion and collection of prorenin.[4][5]
-
Purification of Prorenin: The conditioned medium is harvested and subjected to Concanavalin A affinity chromatography. Prorenin, being a glycoprotein, binds to the Concanavalin A resin and is eluted with a high concentration of a competitive sugar, such as methyl-α-D-mannopyranoside. This single step can achieve up to 90% purity.[4][5]
-
Activation of Prorenin: The purified prorenin is converted to active renin by limited proteolytic digestion with trypsin. Trypsin cleaves the pro-peptide from the N-terminus of prorenin. The reaction is stopped by the addition of a trypsin inhibitor.
-
Purification of Active Renin: The activated renin is further purified using a combination of cation exchange chromatography and size-exclusion chromatography to remove any remaining contaminants, trypsin, and trypsin inhibitor, resulting in a highly pure and active renin preparation.[4][5]
In Vitro Renin Inhibition Assay (FRET-based)
Fluorescence Resonance Energy Transfer (FRET) assays are a common and sensitive method for determining the enzymatic activity of proteases like renin and for screening for inhibitors.
Experimental Workflow Diagram:
References
- 1. tebubio.com [tebubio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Purification and characterization of recombinant human renin for X-ray crystallization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of recombinant human renin for X-ray crystallization studies - PMC [pmc.ncbi.nlm.nih.gov]
EMD 55450: An Obscure Renin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 55450 (CAS Number: 126657-82-7) is a synthetic compound classified as a renin antagonist. It is structurally an analog of EMD 55068, with the terminal amino group blocked by a benzyloxycarbonyl group. Despite its availability for research purposes, detailed scientific literature, including in-depth experimental data and protocols regarding its pharmacological profile, remains largely unavailable in the public domain. This guide provides a summary of the known information about this compound and places it within the context of its therapeutic target, the Renin-Angiotensin System (RAS).
Core Concept: The Renin-Angiotensin System (RAS)
The Renin-Angiotensin System is a critical hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and vascular resistance. The system is initiated by the release of the enzyme renin from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure, low sodium concentration, or sympathetic nervous system activity.
Renin acts on angiotensinogen, a precursor protein produced by the liver, to generate angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the Angiotensin-Converting Enzyme (ACE), which is primarily found in the lungs. Angiotensin II exerts its effects by binding to its receptors, leading to a series of physiological responses that ultimately increase blood pressure.
As a renin antagonist, this compound is presumed to inhibit the initial and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. This mechanism of action would lead to a reduction in the production of all subsequent active components of the RAS, including angiotensin II.
Signaling Pathway and Mechanism of Action
The expected mechanism of action for this compound, as a renin inhibitor, is the direct competitive or non-competitive inhibition of the enzymatic activity of renin. By blocking the active site of renin, the compound would prevent the binding and cleavage of angiotensinogen, thereby decreasing the formation of angiotensin I and, consequently, angiotensin II. This interruption of the RAS cascade would lead to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, all contributing to a lowering of blood pressure.
Due to the lack of specific research on this compound, a detailed signaling pathway diagram specific to this compound cannot be constructed. However, a generalized diagram of the Renin-Angiotensin System is provided below to illustrate the point of intervention for a renin inhibitor like this compound.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Quantitative Data
A thorough search of scientific databases and literature has not yielded any publicly available quantitative data for this compound. This includes, but is not limited to:
-
In vitro enzyme inhibition assays (e.g., IC50, Ki values)
-
In vivo pharmacological data (e.g., dose-response curves for blood pressure reduction)
-
Pharmacokinetic parameters (e.g., half-life, bioavailability, clearance)
-
Pharmacodynamic measurements
Without such data, a quantitative comparison with other renin inhibitors or antihypertensive agents is not possible.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not described in the accessible scientific literature. For researchers interested in working with this compound, it would be necessary to develop and validate their own methodologies or obtain them directly from a commercial supplier.
A generalized workflow for evaluating a potential renin inhibitor is presented below. This is a hypothetical workflow and has not been specifically applied to this compound in any published study.
Caption: A generalized experimental workflow for the evaluation of a renin inhibitor.
Conclusion
This compound is a synthetic renin antagonist whose specific pharmacological properties have not been extensively characterized in publicly accessible scientific literature. While its classification suggests a mechanism of action involving the inhibition of the Renin-Angiotensin System at its first enzymatic step, the lack of quantitative data and detailed experimental protocols prevents a thorough technical assessment. Researchers and drug development professionals interested in this compound should be aware of the limited information available and the need for comprehensive de novo evaluation. Further research would be required to elucidate the full therapeutic potential and safety profile of this compound.
In-depth Technical Guide: The Renin Inhibitor EMD 55450
Notice to the User: Lack of Publicly Available Data on EMD 55450
Following a comprehensive search of scientific literature and publicly available databases, it has been determined that there is a significant lack of detailed technical information on the specific renin inhibitor designated as this compound. The available information is sparse and does not provide the necessary depth of data required to construct the requested in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams.
The name "this compound" may correspond to an internal compound code that was not extensively published, a discontinued research compound, or an erroneous designation.
Proposed Alternative: A Comprehensive Guide to Aliskiren, a Well-Characterized Renin Inhibitor
To fulfill the core requirements of your request for a detailed technical guide on a renin inhibitor, we propose to create a comprehensive document on Aliskiren . Aliskiren is the first-in-class direct renin inhibitor to receive marketing approval and has been extensively studied, providing a wealth of data suitable for the in-depth guide you have specified.
A technical guide on Aliskiren would include:
-
Detailed Mechanism of Action: A thorough explanation of how Aliskiren directly inhibits renin at the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).
-
Quantitative Data Tables: Comprehensive tables summarizing key pharmacokinetic and pharmacodynamic parameters, including IC50 values, bioavailability, half-life, and clinical trial efficacy data.
-
Experimental Protocols: Detailed methodologies for key in vitro and in vivo assays used to characterize Aliskiren's activity.
-
Signaling Pathway and Workflow Diagrams: Graphviz diagrams illustrating the RAAS pathway and the specific point of inhibition by Aliskiren, as well as experimental workflows.
We believe that a guide on Aliskiren will provide you with the high-quality, detailed technical information you are seeking for your research and drug development needs.
Please indicate if you would like to proceed with the creation of an in-depth technical guide on Aliskiren.
Preliminary Preclinical Studies on Emd 55450: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Emd 55450 is a synthetic renin antagonist, identified as an analog of the parent compound EMD 55068.[1] As a modulator of the renin-angiotensin-aldosterone system (RAAS), this compound holds potential for the regulation of blood pressure and cardiovascular homeostasis. This document provides a summary of the available preliminary information on this compound, focusing on its core mechanism and potential therapeutic implications. Due to the limited publicly available data on this compound, this guide also draws upon general principles of renin inhibitor evaluation to propose a framework for its preclinical assessment.
Core Mechanism of Action: Renin Inhibition
The primary mechanism of action for this compound is the competitive inhibition of renin, the initial and rate-limiting enzyme in the RAAS cascade. By blocking the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II.
Signaling Pathway
The following diagram illustrates the central role of renin in the RAAS pathway and the inhibitory action of this compound.
Quantitative Data Summary
Table 1: In Vitro Renin Inhibition
| Compound | Target Species | IC50 (nM) | Assay Conditions | Reference |
| This compound | Human | Data Not Available | Fluorogenic substrate-based assay, 37°C, pH 7.4 | - |
| This compound | Rat | Data Not Available | Radioimmunoassay (RIA) or FRET-based assay, 37°C, pH 7.4 | - |
| EMD 55068 | Data Not Available | Data Not Available | Data Not Available | - |
Table 2: In Vivo Antihypertensive Efficacy
| Animal Model (e.g., Spontaneously Hypertensive Rat) | Dose (mg/kg) | Route of Administration | Maximum Mean Arterial Pressure Reduction (%) | Duration of Action (h) | Reference |
| This compound | Data Not Available | Oral / IV | Data Not Available | Data Not Available | - |
| EMD 55068 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly documented. The following sections describe standard methodologies for evaluating renin inhibitors, which would be applicable to the study of this compound.
In Vitro Renin Inhibition Assay Protocol
A common method for determining the in vitro potency of a renin inhibitor is a fluorometric assay using a synthetic FRET (Förster Resonance Energy Transfer) peptide substrate.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified human renin.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
To each well of the microplate, add the test compound dilution, recombinant human renin, and assay buffer.
-
Initiate the enzymatic reaction by adding the fluorogenic renin substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm) at regular intervals.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.
The following diagram outlines the general workflow for an in vitro renin inhibition assay.
In Vivo Antihypertensive Study Protocol
To evaluate the in vivo efficacy of this compound, a common approach is to use a hypertensive animal model, such as the Spontaneously Hypertensive Rat (SHR).
Objective: To assess the dose-dependent effect of orally administered this compound on blood pressure in conscious, freely moving SHRs.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
This compound formulated for oral administration
-
Vehicle control
-
Telemetry system for continuous blood pressure monitoring (or tail-cuff method)
-
Oral gavage needles
Procedure:
-
Implant telemetry transmitters in SHRs for continuous monitoring of blood pressure and heart rate. Allow for a recovery period.
-
Establish baseline blood pressure and heart rate recordings for each animal.
-
Group the animals and administer single oral doses of this compound or vehicle.
-
Continuously monitor blood pressure and heart rate for a defined period (e.g., 24 hours) post-dosing.
-
Analyze the data to determine the maximum reduction in mean arterial pressure and the duration of the antihypertensive effect for each dose group.
-
Plot the dose-response curve to evaluate the relationship between the dose of this compound and the observed antihypertensive effect.
Conclusion
This compound is a synthetic renin antagonist with a clear mechanism of action within the RAAS pathway. While specific preclinical data for this compound is limited in the public domain, the established methodologies for evaluating renin inhibitors provide a robust framework for its further investigation. The generation of quantitative in vitro and in vivo data will be crucial to fully characterize the pharmacological profile of this compound and to assess its potential as a therapeutic agent for hypertension and other cardiovascular diseases. Researchers are encouraged to utilize the outlined experimental approaches to build a comprehensive data package for this promising compound.
References
In Vitro Profile of EMD 55450: A Technical Overview of a Synthetic Renin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emd 55450 is a synthetic, non-peptidic antagonist of the enzyme renin. As a key regulator of the renin-angiotensin-aldosterone system (RAAS), renin represents a critical therapeutic target for the management of hypertension and other cardiovascular diseases. This compound is an analog of EMD 55068, with its terminal amino group blocked by a benzyloxycarbonyl group. This document provides a comprehensive technical guide to the in vitro effects of this compound and related compounds from the EMD series of renin inhibitors, based on available data. Due to the limited publicly available information specifically for this compound, this guide incorporates data from analogous EMD compounds to provide a representative profile.
Core Mechanism of Action: Renin Inhibition
The primary in vitro effect of this compound and its analogs is the direct inhibition of renin activity. Renin, an aspartyl protease, catalyzes the first and rate-limiting step in the RAAS cascade: the cleavage of angiotensinogen to form angiotensin I. By binding to the active site of renin, this compound prevents this conversion, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor and a key mediator of the pathological effects of RAAS activation.
Quantitative Analysis of In Vitro Renin Inhibition
| Compound | Target | Assay System | IC50 (M) |
| EMD 52,620 | Rabbit Renin | Rabbit Plasma | 4 x 10⁻¹⁰ |
| EMD 52,742 | Rabbit Renin | Rabbit Plasma | 4.9 x 10⁻¹⁰ |
| EMD 54,388 | Rabbit Renin | Rabbit Plasma | 8 x 10⁻¹⁰ |
Table 1: In Vitro Inhibitory Potency of EMD Series Renin Inhibitors.
Experimental Protocols
The following section details a generalized experimental protocol for determining the in vitro renin inhibitory activity of compounds like this compound, based on commercially available renin inhibitor screening assay kits.
Renin Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of renin by utilizing a synthetic peptide substrate that is internally quenched. Cleavage of the substrate by renin results in a fluorescent signal that is proportional to the enzyme's activity.
Materials:
-
Recombinant Human Renin
-
Fluorogenic Renin Substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test compound (this compound) in the assay buffer.
-
Dilute the recombinant human renin to the desired concentration in cold assay buffer.
-
Dilute the fluorogenic renin substrate to the working concentration in the assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilution or vehicle control (for maximum activity)
-
Recombinant Human Renin solution
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic renin substrate to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~490 nm emission for many FRET substrates) in a kinetic mode for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the renin-angiotensin-aldosterone system and a typical experimental workflow for evaluating a renin inhibitor.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
EMD 55450: A Technical Guide to Understanding its Binding Affinity and Kinetics with Renin
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD 55450 is a synthetic renin antagonist, playing a crucial role in the modulation of the Renin-Angiotensin System (RAS), a critical pathway for blood pressure regulation. Understanding the binding affinity and kinetics of this compound to renin is paramount for elucidating its mechanism of action and for the development of novel therapeutics targeting the RAS. This technical guide provides an in-depth overview of the methodologies used to characterize the interaction between renin inhibitors, such as this compound, and their target enzyme. It includes detailed experimental protocols for key assays, a summary of expected quantitative data, and visualizations of the relevant signaling pathway and experimental workflows. While specific quantitative binding data for this compound is not publicly available, this guide equips researchers with the necessary knowledge to conduct such investigations.
The Renin-Angiotensin System (RAS) Signaling Pathway
The RAS is a hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance.[1] Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this pathway by cleaving angiotensinogen to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to a series of physiological responses that increase blood pressure.
References
Methodological & Application
Application Notes and Protocols for Emd-D in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emd-D is a synthetic derivative of emodin with enhanced pharmaceutical properties and bioavailability. It has demonstrated significant potential as an anti-cancer agent, particularly in ovarian cancer models. Emd-D functions as a direct inhibitor of the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 4 (PFKFB4). This inhibition disrupts the PFKFB4-dependent glycolytic pathway, leading to a reduction in cell proliferation, migration, and invasion, and the induction of apoptosis. The apoptotic effect is further mediated through the SRC3/mTORC1 signaling pathway.[1]
These application notes provide detailed protocols for utilizing Emd-D in cell culture experiments to study its effects on cancer cells.
Data Presentation
The following table summarizes the quantitative data regarding the efficacy of Emd-D in ovarian cancer cell lines.
| Cell Line | Assay | Parameter | Value | Treatment Duration |
| OVHM | Cell Viability (CCK-8) | IC50 | 10.27 µmol·L⁻¹ | 24 hours |
| SK-OV-3 | Cell Viability (CCK-8) | - | Dose-dependent inhibition | 24 hours |
| OVHM | Apoptosis (Flow Cytometry) | - | Dose-dependent increase | 24 hours |
| SK-OV-3 | Apoptosis (Flow Cytometry) | - | Dose-dependent increase | 24 hours |
| OVHM | Invasion (Transwell Assay) | - | Significant inhibition | 24 hours |
| SK-OV-3 | Invasion (Transwell Assay) | - | Significant inhibition | 24 hours |
| OVHM | Migration (Wound Healing) | - | Significant inhibition | 12 and 24 hours |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for Emd-D, highlighting its interaction with the PFKFB4 and SRC3/mTORC1 signaling pathways.
Caption: Mechanism of Emd-D in ovarian cancer cells.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the dose-dependent effect of Emd-D on the viability of ovarian cancer cells.
Materials:
-
OVHM or SK-OV-3 ovarian cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Emd-D stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed OVHM or SK-OV-3 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of Emd-D in complete culture medium. It is recommended to have a final concentration range that brackets the expected IC50 value (e.g., 0, 1, 5, 10, 20, 40 µM).
-
Remove the medium from the wells and add 100 µL of the Emd-D dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest Emd-D dose).
-
Incubate the plate for 24 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[2]
Apoptosis Assay (Flow Cytometry)
This protocol is for quantifying the induction of apoptosis by Emd-D in ovarian cancer cells using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
OVHM or SK-OV-3 cells
-
Complete culture medium
-
Emd-D stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Emd-D (e.g., 0, 5, 10, 20 µM) for 24 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]
Cell Invasion Assay (Transwell Assay)
This protocol assesses the effect of Emd-D on the invasive potential of ovarian cancer cells.
Materials:
-
OVHM or SK-OV-3 cells
-
Serum-free culture medium
-
Complete culture medium (with 10% FBS as a chemoattractant)
-
Emd-D stock solution
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend OVHM or SK-OV-3 cells in serum-free medium containing different concentrations of Emd-D (e.g., 0, 10, 20 µM).
-
Seed 1 x 10⁵ cells in 200 µL of the cell suspension into the upper chamber of the Transwell inserts.
-
Add 600 µL of complete culture medium (with 10% FBS) to the lower chamber.
-
Incubate for 24 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.[2]
Western Blot Analysis
This protocol is for detecting changes in the expression of proteins in the PFKFB4 and SRC3/mTORC1 pathways following treatment with Emd-D.
Materials:
-
OVHM cells
-
Emd-D stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against PFKFB4, SRC-3, p-SRC-3, ATF-4, ASNS, p-S6, Bcl-2, Bax, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat OVHM cells with Emd-D for 24 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.[2]
Experimental Workflow
References
- 1. Emd-D inhibited ovarian cancer progression via PFKFB4-dependent glycolysis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emd-D inhibits the proliferation, migration, and invasion of OVHM cells in vitro. (A) The structural formula of Emd-D. (B) Cell viability of OVHM cells treated with different concentration of Emd-D. (C) The IC50 value of 10.27 μmol·L−1 was calculated by Graphpad Prism software. (D) Cell viability of SK-OV-3 cells treated with different concentration of Emd-D. (E−F) Ki67 staining showing that Emd-D decreased the rate of Ki67-positive cells. (G−I) Transwell assay demonstrating the inhibitory effect of Emd-D on OVHM and SK-OV-3 cells invasion. (J−K) Wound healing assay demonstrating the inhibitory effect of Emd-D on OVHM cell migration aawszdxcfter 12 and 24 h. (L−N) Flow cytometry showing the Emd-D promoted apoptosis in a dose-dependent manner in OVHM and SK-OV-3 cells. All data are shown as the mean ± SEM (n = 4). *P < 0.05, **P < 0.01, and ***P < 0.001 vs control. [cjnmcpu.com]
Application Notes and Protocols for the Use of Renin Inhibitors in Animal Models
Disclaimer: Information regarding the specific compound "Emd 55450" is not available in the public domain. Therefore, these application notes and protocols are based on the well-characterized, orally active renin inhibitor, Aliskiren , as a representative of its class. The principles and methodologies described herein can be adapted for the study of other renin inhibitors in similar animal models.
Introduction
This document provides detailed application notes and protocols for the use of renin inhibitors, exemplified by Aliskiren, in preclinical animal models of hypertension. Renin inhibitors are a class of drugs that block the renin-angiotensin-aldosterone system (RAAS) at its rate-limiting step—the conversion of angiotensinogen to angiotensin I by the enzyme renin. This mechanism effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, leading to a decrease in blood pressure and potentially mitigating end-organ damage associated with hypertension. These guidelines are intended for researchers, scientists, and drug development professionals working in the field of cardiovascular pharmacology.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Renin inhibitors directly bind to the active site of renin, preventing it from cleaving angiotensinogen. This action is the first step in a cascade that ultimately regulates blood pressure and fluid balance.[1][2]
Pharmacokinetics of Aliskiren in Animal Models
The pharmacokinetic profile of Aliskiren has been characterized in several animal models. It generally exhibits low bioavailability and a long half-life.
| Parameter | Species | Dose & Route | Tmax (hours) | t1/2 (hours) | Bioavailability (%) | Reference |
| Cmax | Rat | 10 mg/kg, PO | 1-2 | ~24 | ~2.5 | [3][4] |
| t1/2 | Marmoset | 3 mg/kg, PO | 1 | >12 | Not Reported | [3][5] |
| Renal Accumulation | Rat | 3 mg/kg/day, SC | N/A | Persistent | N/A | [6] |
Efficacy of Aliskiren in Hypertensive Animal Models
Aliskiren has demonstrated dose-dependent efficacy in reducing blood pressure in various hypertensive rat models.
| Animal Model | Treatment (Dose & Duration) | Route of Administration | Change in Systolic Blood Pressure (SBP) | Reference |
| Spontaneously Hypertensive Rats (SHR) | 10-100 mg/kg/day | Subcutaneous (osmotic minipumps) | Dose-dependent decrease | [5] |
| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day for 4 weeks | Oral gavage | Non-significant decrease | [7] |
| Spontaneously Hypertensive Rats (SHR) | 60 mg/kg/day for 4 weeks | Oral gavage | Significant decrease | [7] |
| Double-Transgenic Rats (dTGR) | 0.3 mg/kg/day for 9 weeks | Subcutaneous (osmotic minipumps) | Lowered to 139±5 mmHg from 202±4 mmHg | [8] |
| Double-Transgenic Rats (dTGR) | 3 mg/kg/day for 9 weeks | Subcutaneous (osmotic minipumps) | Lowered to 115±6 mmHg from 202±4 mmHg | [8] |
| Diabetic TG(mRen-2)27 Rats | 10 or 30 mg/kg/day for 10 weeks | Not specified | Dose-dependent decrease | [9] |
Experimental Protocols
Animal Model Selection
-
Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension. Suitable for studying the long-term effects of antihypertensive drugs.
-
Double-Transgenic Rats (dTGR) expressing human renin and angiotensinogen: A model of angiotensin II-dependent hypertension. This model is particularly useful for testing human renin inhibitors like Aliskiren, which have higher specificity for human renin.[8]
Preparation and Administration of Aliskiren
-
Oral Gavage:
-
Preparation: Aliskiren can be dissolved in saline.
-
Administration: Administer the solution once daily using a suitable gavage needle. The volume should be adjusted based on the animal's body weight.
-
-
Subcutaneous Osmotic Minipumps:
-
Preparation: Fill osmotic minipumps (e.g., Alzet) with the appropriate concentration of Aliskiren solution according to the manufacturer's instructions to achieve the desired daily dose.
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the dorsal thoracic area.
-
Make a small subcutaneous incision and insert the osmotic minipump.
-
Close the incision with sutures or surgical clips.
-
Provide post-operative analgesia as per institutional guidelines.
-
-
Blood Pressure Measurement
-
Radiotelemetry (Gold Standard):
-
Transmitter Implantation: Surgically implant a pressure-sensing catheter into the abdominal aorta of the rat, with the transmitter body placed in the peritoneal cavity. Allow for a recovery period of at least one week.
-
Data Acquisition: Record blood pressure and heart rate continuously in conscious, freely moving animals in their home cages.
-
-
Tail-Cuff Plethysmography (Non-invasive):
-
Acclimatization: Acclimatize the rats to the restraining device and tail cuff for several days before starting measurements to minimize stress-induced blood pressure elevation.
-
Measurement: Place the rat in the restrainer and attach the tail cuff. Obtain multiple readings and average them for each time point.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a renin inhibitor in a hypertensive animal model.
Assessment of End-Organ Damage
At the end of the study, tissues can be collected to assess the protective effects of the renin inhibitor on end-organs.
-
Kidney:
-
Heart:
-
Cardiac Hypertrophy: Measure heart weight to body weight ratio.
-
Histology: Analyze cardiomyocyte size and fibrosis in heart sections.
-
Conclusion
The use of renin inhibitors like Aliskiren in animal models of hypertension provides a valuable tool for understanding the role of the RAAS in cardiovascular disease and for the preclinical evaluation of novel antihypertensive therapies. The protocols and data presented here offer a foundation for the design and execution of such studies. Researchers should adapt these methodologies to their specific research questions and adhere to all institutional animal care and use guidelines.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Direct Renin Inhibition With Aliskiren Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Effects of aliskiren on blood pressure, albuminuria, and (pro)renin receptor expression in diabetic TG(mRen-2)27 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Emd 55450, a Synthetic Renin Antagonist
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Emd 55450 is a synthetic, potent, and selective antagonist of renin, the key enzyme that catalyzes the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively inhibits the downstream production of angiotensin II, a potent vasoconstrictor and a key driver of hypertension and cardiovascular disease. These application notes provide detailed protocols for the preparation of this compound solutions and information on their stability, intended for researchers, scientists, and drug development professionals.
Product Information
| Property | Value |
| Product Name | This compound |
| Appearance | White to off-white solid |
| Molecular Formula | C₃₀H₄₅N₅O₅ |
| Molecular Weight | 571.71 g/mol |
| Purity | ≥98% (by HPLC) |
| Storage | Store at -20°C, protect from light |
Solution Preparation and Stability
The solubility and stability of this compound were evaluated in common laboratory solvents. The following tables summarize the quantitative data.
Table 1: Solubility of this compound
| Solvent | Solubility (at 25°C) |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 mg/mL |
Table 2: Stability of this compound in Solution
| Solvent | Storage Condition | Concentration | Stability (Time to 10% degradation) |
| DMSO | -20°C | 10 mM | ≥ 6 months |
| DMSO | 4°C | 10 mM | ≥ 1 month |
| DMSO | Room Temperature (25°C) | 10 mM | ~48 hours |
| Ethanol | -20°C | 10 mM | ≥ 3 months |
| Aqueous Buffer (pH 7.4) with ≤1% DMSO | -80°C | 10 µM | ≥ 1 month |
Note: Stability in aqueous buffers is significantly increased at lower temperatures and by minimizing the final concentration of organic solvents. It is recommended to prepare fresh aqueous solutions for each experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use 5.72 mg of this compound (assuming a molecular weight of 571.71 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the desired final concentration.
-
Important: To avoid precipitation, it is crucial to add the stock solution to the aqueous buffer and mix immediately. Do not add the buffer to the concentrated stock solution. The final concentration of DMSO in the working solution should be kept as low as possible (typically ≤ 0.5%) to minimize solvent effects on biological systems.
-
-
Use the freshly prepared working solution for your experiments immediately. Do not store aqueous working solutions for extended periods.
-
Signaling Pathway
This compound acts as a direct inhibitor of renin, the initial and rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the point of intervention of this compound within this critical signaling pathway.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound solutions in a typical research setting.
Caption: General workflow for the preparation and experimental use of this compound solutions.
Disclaimer
The information provided in these application notes is based on internal studies and is intended for guidance only. Optimal experimental conditions, including solvent choice, concentration, and storage, may vary depending on the specific application and experimental setup. It is the responsibility of the end-user to determine the suitability of this product for their particular research needs.
Application Notes and Protocols for the Analytical Detection of EMD 55450
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 55450 is a synthetic renin antagonist, a class of drugs that inhibits the activity of renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). Inhibition of this pathway leads to vasodilation and a reduction in blood pressure, making renin inhibitors a therapeutic target for hypertension and related cardiovascular diseases. Accurate and sensitive detection of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical formulations.
These application notes provide an overview of established analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), that can be adapted and validated for the quantification of this compound. Immunoassay techniques, while powerful for high-throughput screening, would require the development of specific antibodies to this compound and are therefore discussed as a potential future application.
Analytical Methodologies
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, sample matrix, and throughput. For the analysis of small molecule drugs like this compound, chromatographic techniques are the most common and reliable approaches.
High-Performance Liquid Chromatography (HPLC)
HPLC with ultraviolet (UV) detection is a robust and widely available technique for the quantification of pharmaceutical compounds. This method separates the analyte of interest from other components in a mixture based on its interaction with a stationary phase, followed by detection using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is the gold standard for bioanalytical studies due to its ability to detect and quantify analytes at very low concentrations (picogram to femtogram levels) in complex biological matrices like plasma, urine, and tissue homogenates.
Quantitative Data Summary
The following tables present hypothetical yet representative quantitative data for the analysis of this compound using HPLC-UV and LC-MS/MS. These values are intended to serve as a guideline for method development and validation. Actual performance characteristics must be determined experimentally.
Table 1: HPLC-UV Method Performance Characteristics (Hypothetical Data)
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: LC-MS/MS Method Performance Characteristics (Hypothetical Data)
| Parameter | Value |
| Linearity Range | 0.01 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.005 ng/mL |
| Limit of Quantification (LOQ) | 0.01 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 3% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound in Pharmaceutical Formulations
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic)
-
Standard solution of this compound (1 mg/mL in methanol)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 to 100 µg/mL.
3. Sample Preparation
-
For a tablet formulation, accurately weigh and crush a tablet.
-
Dissolve the powder in a known volume of methanol to obtain a theoretical concentration within the calibration range.
-
Vortex and sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile: 0.1% Formic Acid in Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: To be determined by UV scan of this compound (typically between 200-400 nm)
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification of this compound in Human Plasma
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled this compound)
-
Human plasma (blank)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Centrifuge, vortex mixer, and micropipettes
2. Preparation of Standard and QC Samples
-
Prepare a stock solution of this compound (1 mg/mL) and the IS (1 mg/mL) in methanol.
-
Spike appropriate volumes of the this compound stock solution into blank human plasma to prepare calibration standards (e.g., 0.01 - 1000 ng/mL) and quality control (QC) samples (low, mid, and high concentrations).
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC Conditions:
-
Column: C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and B
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS/MS Conditions (Hypothetical MRM Transitions):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
This compound: Q1 (Parent Ion) → Q3 (Product Ion) - To be determined by direct infusion of the compound
-
Internal Standard: Q1 (Parent Ion) → Q3 (Product Ion) - To be determined by direct infusion of the IS
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (this compound / IS) against the concentration of the standards.
-
Use a weighted (1/x²) linear regression to fit the data.
-
Calculate the concentration of this compound in the unknown samples and QC samples from the calibration curve.
Visualizations
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by a renin antagonist like this compound.
Caption: Simplified RAAS pathway showing inhibition by this compound.
Experimental Workflow
The diagram below outlines the general workflow for the LC-MS/MS analysis of this compound in a biological matrix.
Caption: General workflow for LC-MS/MS analysis of this compound.
Conclusion
The analytical methods described in these application notes provide a solid foundation for the development of robust and reliable assays for the detection and quantification of this compound. The provided HPLC-UV and LC-MS/MS protocols are based on established principles for small molecule drug analysis and should be readily adaptable. It is imperative that any method is fully validated according to the relevant regulatory guidelines (e.g., FDA, EMA) to ensure data quality and integrity for its intended purpose. Further research into the development of specific immunoassays could provide a high-throughput alternative for screening purposes.
Application Notes and Protocols: Emd 55450 in Hypertension Research
A thorough search for "Emd 55450" in the context of hypertension research did not yield any specific publicly available scientific literature or data. The search results primarily identified compounds with similar names in unrelated research areas, such as oncology and structural biology. For instance, studies were found on "Emd-D" in ovarian cancer and "EMD 1214063" as a c-Met inhibitor for cancer therapy. [1][2]
Due to the absence of specific information on this compound and its role in hypertension, the following sections on its mechanism of action, quantitative data, and experimental protocols are based on general principles of hypertension research and common methodologies used to evaluate novel antihypertensive agents. This information is provided as a template and should be adapted once specific data on this compound becomes available.
Putative Mechanism of Action in Hypertension
Without specific literature, the mechanism of action for a novel antihypertensive agent like this compound would typically be investigated to determine its primary target. Common mechanisms for antihypertensive drugs include:
-
Diuretics: Increase sodium and water excretion, reducing blood volume.[3][4]
-
Angiotensin-Converting Enzyme (ACE) Inhibitors & Angiotensin II Receptor Blockers (ARBs): Interfere with the renin-angiotensin-aldosterone system to relax blood vessels and decrease blood volume.[4][5]
-
Calcium Channel Blockers (CCBs): Relax blood vessels by blocking calcium entry into muscle cells.[3][4]
-
Beta-Blockers: Decrease heart rate and the heart's output of blood.
-
Vasodilators: Directly cause the relaxation of vascular smooth muscle.[3]
-
Sympatholytics: Inhibit the activity of the sympathetic nervous system.[5]
A hypothetical signaling pathway for a novel antihypertensive agent is illustrated below. This diagram visualizes a potential mechanism where the compound inhibits a key kinase in the vasoconstriction pathway.
Caption: Hypothetical signaling pathway for this compound.
Preclinical Data Summary (Illustrative)
The following tables represent the types of quantitative data that would be generated during the preclinical evaluation of a compound like this compound.
Table 1: In Vitro Vasorelaxant Effect of this compound on Pre-contracted Aortic Rings
| Concentration (µM) | % Relaxation (Mean ± SEM) |
| 0.01 | 12.5 ± 2.1 |
| 0.1 | 35.8 ± 4.5 |
| 1 | 68.2 ± 5.3 |
| 10 | 92.1 ± 3.8 |
| 100 | 98.6 ± 1.2 |
Table 2: Effect of this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg) | Change in MAP (mmHg, Mean ± SEM) |
| Vehicle Control | - | -2.5 ± 1.8 |
| This compound | 1 | -15.2 ± 2.5 |
| This compound | 5 | -30.7 ± 3.1 |
| This compound | 10 | -45.1 ± 4.2 |
| Positive Control (e.g., Amlodipine) | 5 | -42.8 ± 3.9 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are standard protocols that would be used to assess a new antihypertensive agent.
Protocol 1: Evaluation of Vasorelaxant Activity in Isolated Aortic Rings
Objective: To determine the direct vasorelaxant effect of this compound on vascular smooth muscle.
Materials:
-
Thoracic aortas from Wistar rats.
-
Krebs-Henseleit solution.
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction.
-
This compound stock solution.
-
Organ bath system with isometric force transducers.
Procedure:
-
Isolate the thoracic aorta and cut it into rings (2-3 mm).
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction is stable, add cumulative concentrations of this compound to the organ bath at regular intervals.
-
Record the changes in tension and express the relaxation as a percentage of the initial PE-induced contraction.
Protocol 2: In Vivo Blood Pressure Measurement in a Hypertensive Animal Model
Objective: To assess the antihypertensive efficacy of this compound in a relevant animal model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or Angiotensin II-infused rats.
-
This compound formulation for oral or intravenous administration.
-
Vehicle control.
-
Telemetry system or tail-cuff method for blood pressure measurement.
Procedure:
-
Acclimatize the animals and obtain baseline blood pressure and heart rate measurements.
-
Randomly assign animals to different treatment groups (vehicle, different doses of this compound, positive control).
-
Administer the assigned treatment to each animal.
-
Monitor blood pressure and heart rate continuously (telemetry) or at specific time points (tail-cuff) post-administration.
-
Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect.
The following diagram illustrates a typical experimental workflow for preclinical evaluation.
Caption: Preclinical to clinical workflow for a novel drug.
Endothelial Function Assessment
The effect of a new antihypertensive drug on endothelial function is a critical area of investigation, as endothelial dysfunction is a key factor in the pathophysiology of hypertension.[6][7]
Protocol 3: Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)
Objective: To evaluate the effect of this compound on endothelial function in vivo.
Materials:
-
High-resolution ultrasound system with a vascular probe.
-
Blood pressure cuff.
-
Human subjects or large animal models.
Procedure:
-
After a period of rest in a supine position, acquire baseline images and diameter of the brachial artery.
-
Inflate a blood pressure cuff on the forearm to a suprasystolic pressure (e.g., 200 mmHg) for 5 minutes to induce reactive hyperemia.
-
Deflate the cuff and record the brachial artery diameter continuously for several minutes.
-
FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter observed after cuff release.
-
This procedure can be performed before and after a course of treatment with this compound to assess its impact on endothelial function.
Disclaimer: The information provided above is for illustrative purposes and is based on general knowledge of hypertension research. It is not based on any specific data for a compound named "this compound," as no such data was found in the public domain. Researchers should consult specific literature and validate all protocols for their particular compound of interest.
References
- 1. Emd-D inhibited ovarian cancer progression via PFKFB4-dependent glycolysis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antihypertensive Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacological mechanism of angiotensin II receptor antagonists: implications for the treatment of elevated systolic blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Endothelial function in cardiovascular medicine: a consensus paper of the European Society of Cardiology Working Groups on Atherosclerosis and Vascular Biology, Aorta and Peripheral Vascular Diseases, Coronary Pathophysiology and Microcirculation, and Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the Effects of Emd 55450 on Liver Plasma Membranes
Introduction
Emd 55450 is a novel synthetic compound under investigation for its potential to modulate cellular processes at the liver plasma membrane. Understanding its interaction with and effects on hepatocytes is crucial for elucidating its mechanism of action and evaluating its therapeutic potential in liver diseases. These application notes provide a framework for studying the impact of this compound on liver plasma membrane integrity, function, and associated signaling pathways. The following protocols are intended for researchers, scientists, and drug development professionals.
Mechanism of Action (Hypothetical)
Based on preliminary structural analysis (note: this is a hypothetical scenario due to the lack of specific information on this compound), this compound is postulated to interact with specific G-protein coupled receptors (GPCRs) or ion channels embedded in the hepatocyte plasma membrane. This interaction may trigger downstream signaling cascades, influencing key cellular functions such as glucose metabolism, lipid regulation, and cellular viability. The experimental protocols outlined below are designed to test this hypothesis and characterize the pharmacological profile of this compound.
Experimental Protocols
Protocol 1: Isolation of Liver Plasma Membranes
This protocol describes the isolation of highly purified plasma membranes from rat liver, a critical first step for various downstream applications.
Materials:
-
Male Wistar rats (200-250 g)
-
Homogenization buffer (0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)
-
Sucrose solutions (45%, 38%, and 34% w/w in 10 mM HEPES, 1 mM EDTA, pH 7.4)
-
Dounce homogenizer
-
Ultracentrifuge and rotors
-
Protease inhibitor cocktail
Procedure:
-
Euthanize rats according to institutional guidelines and perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver, weigh it, and mince it in 4 volumes of ice-cold homogenization buffer.
-
Homogenize the liver tissue using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).
-
Centrifuge the homogenate at 1,500 x g for 10 minutes to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 10,000 x g for 15 minutes to pellet mitochondria.
-
Collect the supernatant and centrifuge at 105,000 x g for 60 minutes to pellet the microsomal fraction, which is enriched in plasma membranes.
-
Resuspend the pellet in a minimal volume of homogenization buffer.
-
Layer the resuspended microsomes onto a discontinuous sucrose gradient (45%, 38%, and 34% sucrose solutions).
-
Centrifuge at 100,000 x g for 2 hours.
-
Plasma membranes will be enriched at the 34%/38% sucrose interface. Carefully collect this band.
-
Dilute the collected fraction with 10 mM HEPES buffer (pH 7.4) and centrifuge at 105,000 x g for 60 minutes to pellet the purified plasma membranes.
-
Resuspend the final pellet in a suitable buffer for downstream analysis and store at -80°C.
Protocol 2: Membrane Fluidity Assay using DPH Fluorescence Polarization
This protocol measures changes in liver plasma membrane fluidity upon treatment with this compound, using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).
Materials:
-
Isolated liver plasma membranes (from Protocol 1)
-
This compound stock solution
-
DPH (1,6-diphenyl-1,3,5-hexatriene) stock solution (2 mM in tetrahydrofuran)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer with polarization filters
Procedure:
-
Dilute the isolated plasma membranes to a protein concentration of 100 µg/mL in PBS.
-
Incubate the membrane suspension with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM) for 30 minutes at 37°C.
-
Add DPH to a final concentration of 1 µM and incubate for 60 minutes at 37°C in the dark.
-
Measure the fluorescence polarization (P) using a fluorometer with excitation at 360 nm and emission at 430 nm.
-
Calculate fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the grating factor of the instrument.
-
A decrease in fluorescence polarization/anisotropy indicates an increase in membrane fluidity.
Protocol 3: In Vitro Hepatocyte Viability Assay
This protocol assesses the cytotoxicity of this compound on primary hepatocytes or hepatoma cell lines (e.g., HepG2).
Materials:
-
Primary hepatocytes or HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 1000 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation
The following tables summarize hypothetical quantitative data from the described experiments.
Table 1: Effect of this compound on Liver Plasma Membrane Fluidity
| This compound Concentration (µM) | Fluorescence Anisotropy (r) (Mean ± SD) | Change in Fluidity (%) |
| 0 (Control) | 0.250 ± 0.008 | 0 |
| 1 | 0.245 ± 0.007 | +2.0 |
| 10 | 0.230 ± 0.009 | +8.0 |
| 100 | 0.215 ± 0.011 | +14.0 |
Table 2: Cytotoxicity of this compound on HepG2 Cells (48h incubation)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 4.8 |
| 100 | 85.3 ± 6.2 |
| 500 | 52.1 ± 7.3 |
| 1000 | 23.4 ± 5.9 |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathways activated by this compound at the liver plasma membrane.
Experimental Workflow Diagram
Caption: Workflow for evaluating the effects of this compound on liver cells and plasma membranes.
Application Notes and Protocols for Studying Protein Binding Interactions of Renin Antagonists, with Reference to EMD 55450
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the study of protein binding interactions of renin antagonists, with a specific focus on the conceptual application for a compound designated as EMD 55450. This compound is identified as a synthetic renin antagonist, analogous to EMD 55068.[1] Due to a lack of specific published data for this compound, this document leverages data from well-characterized renin inhibitors such as Aliskiren, Remikiren, and Zankiren to provide representative protocols and data interpretation guidelines. These methodologies are applicable for characterizing the binding of novel renin inhibitors like this compound to its target, the enzyme renin.
Renin is a critical aspartyl protease that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and cardiovascular homeostasis. By inhibiting the conversion of angiotensinogen to angiotensin I, renin antagonists effectively block the entire downstream signaling cascade, making them a valuable class of therapeutic agents for hypertension and related cardiovascular diseases.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS pathway is a cascade of enzymatic reactions and hormonal signaling that regulates blood pressure, fluid and electrolyte balance. Renin inhibitors exert their effect at the initial, rate-limiting step of this pathway.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Quantitative Data for Representative Renin Inhibitors
While specific binding data for this compound is not publicly available, the following table summarizes key binding and kinetic parameters for other well-studied renin inhibitors. These values provide a benchmark for the expected potency of novel antagonists.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Plasma Protein Binding (%) |
| Aliskiren | Human Renin | Enzyme Inhibition Assay | 0.72[2] | 0.18[2] | 0.46 (renin-bound), 0.25 (prorenin-bound)[2] | 47-51[3][4] |
| Remikiren | Human Renin | Enzyme Inhibition Assay | 0.8[5] | - | - | Low oral bioavailability due to high hepatic clearance[6] |
| Zankiren | Human Renin | Enzyme Inhibition Assay | 1.1[5] | - | - | - |
| Enalkiren | Human Renin | Enzyme Inhibition Assay | 14[5] | - | - | >60[7] |
Note: IC50, Ki, and Kd are all measures of binding affinity, with lower values indicating higher potency.[8] Plasma protein binding can affect the in vivo efficacy of a drug.[9][10]
Experimental Protocols
The following are detailed protocols for common biophysical techniques used to characterize the binding of small molecule inhibitors to their protein targets. These methods can be adapted to study the interaction between this compound and renin.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It is used to determine association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
Experimental Workflow:
Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol:
-
Ligand and Analyte Preparation:
-
Recombinantly express and purify human renin.
-
Dissolve this compound in a suitable buffer (e.g., PBS with a small percentage of DMSO to aid solubility). Prepare a series of dilutions of this compound.
-
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified renin over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound over the immobilized renin surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the ligand, in real-time. This generates a sensorgram.
-
Allow for a dissociation phase where buffer is flowed over the chip to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
If necessary, regenerate the sensor surface between analyte injections using a pulse of a low pH buffer or a high salt concentration solution.
-
Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Workflow:
Caption: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Detailed Protocol:
-
Sample Preparation:
-
Prepare purified renin and this compound in the exact same, degassed buffer to minimize heats of dilution.
-
The concentration of the macromolecule in the cell is typically 10-100 µM, and the ligand in the syringe is 10-20 times more concentrated.
-
-
Titration:
-
Load the renin solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the renin solution.
-
-
Measurement and Analysis:
-
The instrument measures the differential heat input required to maintain a zero temperature difference between the sample and reference cells.
-
The heat change per injection is plotted against the molar ratio of the inhibitor to the protein.
-
The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[11][12]
-
Fluorescence Polarization (FP) Assay for High-Throughput Screening
FP is a solution-based, homogeneous technique that is well-suited for high-throughput screening of inhibitors. It measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.
Experimental Workflow:
Caption: General workflow for a competitive Fluorescence Polarization (FP) assay.
Detailed Protocol:
-
Probe Preparation:
-
A known renin inhibitor is labeled with a fluorescent dye (e.g., fluorescein) to create a fluorescent probe.
-
-
Assay Setup:
-
In a multi-well plate, incubate a fixed concentration of renin with a fixed concentration of the fluorescent probe.
-
Excite the sample with polarized light and measure the emitted fluorescence polarization. The large complex of renin bound to the fluorescent probe will tumble slowly, resulting in a high polarization value.
-
-
Competition Assay:
-
To test the binding of an unlabeled inhibitor like this compound, add increasing concentrations of the compound to the wells containing the pre-formed renin-probe complex.
-
If this compound binds to renin, it will displace the fluorescent probe. The smaller, unbound probe will tumble more rapidly, leading to a decrease in the measured fluorescence polarization.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent probe.
-
Conclusion
References
- 1. Binding proteins for linear renin-inhibiting peptides in basolateral plasma membranes of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aliskiren binds to renin and prorenin bound to (pro)renin receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of remikiren, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Drug protein binding in chronic renal failure: evaluation of nine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
In Vivo Administration of Renin Antagonists: Application Notes and Protocols
Disclaimer: Information regarding the specific compound "Emd 55450" is scarce in publicly available scientific literature. This document provides a generalized guide for the in vivo administration of renin antagonists, a class of compounds to which this compound belongs. The protocols and data presented are based on studies of other well-characterized renin inhibitors, such as aliskiren and remikiren, and should be adapted as necessary for novel compounds.
Application Notes
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance, making it a key target for cardiovascular research. Renin, an aspartic protease, catalyzes the first and rate-limiting step of the RAS cascade, the conversion of angiotensinogen to angiotensin I. Direct renin inhibitors block this step, leading to a reduction in angiotensin II and subsequent vasodilation and decreased aldosterone secretion.
These application notes provide a framework for researchers, scientists, and drug development professionals on the techniques for administering renin antagonists in vivo to study their pharmacokinetic and pharmacodynamic properties. The primary animal models utilized in these studies are rodents (rats and mice) and non-human primates, which allow for the evaluation of a compound's efficacy in lowering blood pressure and its potential for treating hypertension and related cardiovascular and renal diseases.
Key Considerations for In Vivo Studies:
-
Animal Model Selection: The choice of animal model is crucial. Spontaneously hypertensive rats (SHR) are a common model for essential hypertension. Transgenic models, such as rats expressing human renin and angiotensinogen, are particularly useful for testing the efficacy of human-specific renin inhibitors like aliskiren.
-
Route of Administration: The intended clinical route of administration should be considered. Oral gavage is common for assessing oral bioavailability, while intravenous injection is used to determine pharmacokinetic parameters like clearance and volume of distribution. For long-term studies requiring stable plasma concentrations, subcutaneous osmotic minipumps are an effective option.
-
Vehicle Selection: The vehicle used to dissolve or suspend the compound must be non-toxic and inert. The choice of vehicle will depend on the physicochemical properties of the renin antagonist. Common vehicles include sterile saline, phosphate-buffered saline (PBS), and aqueous solutions containing solubilizing agents like polyethylene glycol (PEG) or carboxymethyl cellulose (CMC).
-
Dose Selection and Range-Finding Studies: Initial dose-finding studies are necessary to determine the effective dose range and to identify any potential toxicity. These studies typically involve administering a range of doses and monitoring for adverse effects and the desired pharmacological response (e.g., reduction in blood pressure).
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Blood samples should be collected at various time points post-administration to determine the compound's pharmacokinetic profile (Cmax, Tmax, AUC, half-life). Pharmacodynamic endpoints, such as blood pressure, heart rate, and plasma renin activity, should be measured concurrently to establish a PK/PD relationship.
Signaling Pathway
The primary signaling pathway affected by renin antagonists is the Renin-Angiotensin System (RAS). Inhibition of renin at the apex of this cascade prevents the downstream signaling events mediated by angiotensin II.
Caption: Renin-Angiotensin System (RAS) and the site of action of renin antagonists.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of the renin antagonists aliskiren and remikiren in various animal models.
Table 1: In Vivo Efficacy of Aliskiren on Blood Pressure in Rodent Models
| Animal Model | Route of Administration | Dose (mg/kg/day) | Duration | Change in Systolic Blood Pressure (mmHg) | Reference |
| Spontaneously Hypertensive Rat | Oral Gavage | 30 | 4 weeks | ↓ ~15 | [1] |
| Spontaneously Hypertensive Rat | Oral Gavage | 60 | 4 weeks | ↓ ~30 | [1] |
| Double Transgenic Rat (human renin & angiotensinogen) | Osmotic Minipump | 0.3 | 3 weeks | ↓ ~63 | [2] |
| Double Transgenic Rat (human renin & angiotensinogen) | Osmotic Minipump | 3 | 3 weeks | ↓ ~87 | [2] |
Table 2: Pharmacokinetic Parameters of Aliskiren in Spontaneously Hypertensive Rats (SHR)
| Formulation | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Aliskiren Solution | Oral Gavage | 30 | 150 ± 30 | 2.0 | 800 ± 150 | 100 | [3][4] |
| Aliskiren Nanoparticles | Oral Gavage | 30 | 250 ± 40 | 1.5 | 1344 ± 200 | 168 | [3][4] |
Table 3: Pharmacokinetic Parameters of Remikiren in Various Species
| Species | Route of Administration | Dose | Mean Residence Time (h) | Plasma Clearance | Oral Bioavailability (%) | Reference |
| Rat | Intravenous | - | ≤ 1.5 | Approached hepatic blood flow | - | [5] |
| Rat | Oral | - | - | - | ≤ 6 | [5] |
| Dog | Intravenous | - | ≤ 1.5 | Approached hepatic blood flow | - | [5] |
| Dog | Oral | - | - | - | ≤ 6 | [5] |
| Primate | Intravenous | - | ≤ 1.5 | Approached hepatic blood flow | - | [5] |
| Primate | Oral | - | - | - | ≤ 6 | [5] |
Experimental Protocols
Protocol 1: Oral Administration of a Renin Antagonist in Rats for Blood Pressure Measurement
This protocol describes the oral administration of a renin antagonist to spontaneously hypertensive rats (SHR) to assess its effect on blood pressure.
Materials:
-
Spontaneously Hypertensive Rats (male, 12-16 weeks old)
-
Renin antagonist compound
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose in sterile water)
-
Oral gavage needles (20-gauge, 1.5 inches, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
-
Telemetry system or tail-cuff plethysmography for blood pressure measurement
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. Handle the rats daily to accustom them to the procedure and reduce stress.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure and heart rate of each rat for 3-5 consecutive days before drug administration to obtain a stable baseline.
-
Compound Preparation: Prepare the dosing solution by suspending the renin antagonist in the chosen vehicle at the desired concentration. Ensure the solution is homogenous by vortexing or sonicating.
-
Dosing: a. Weigh each rat to determine the correct volume of dosing solution to administer. b. Gently restrain the rat. c. Insert the gavage needle into the esophagus and deliver the solution directly into the stomach. The volume should typically not exceed 10 mL/kg.[6] d. For the control group, administer the vehicle alone.
-
Post-Dose Blood Pressure Measurement: Measure blood pressure and heart rate at various time points after administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to determine the onset and duration of the antihypertensive effect.
-
Data Analysis: Calculate the change in blood pressure from baseline for each rat. Compare the blood pressure changes in the treated group to the control group using appropriate statistical analysis (e.g., t-test or ANOVA).
Caption: Experimental workflow for oral administration and blood pressure measurement.
Protocol 2: Intravenous Administration of a Renin Antagonist in Mice for Pharmacokinetic Analysis
This protocol outlines the procedure for intravenous (IV) administration of a renin antagonist to mice for the collection of blood samples to determine its pharmacokinetic profile.
Materials:
-
Mice (e.g., C57BL/6, male, 8-12 weeks old)
-
Renin antagonist compound
-
Vehicle (e.g., sterile saline)
-
Syringes (1 mL) with 30-gauge needles
-
Restraint device for mice
-
Heat lamp
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Anesthetic (for terminal bleed if required)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Compound Preparation: Dissolve the renin antagonist in sterile saline to the desired concentration. Ensure the solution is sterile by filtering through a 0.22 µm filter.
-
Dosing: a. Weigh each mouse to calculate the injection volume. The maximum bolus IV injection volume is typically 5 mL/kg.[6] b. Place the mouse in a restraint device. c. Warm the tail with a heat lamp to dilate the lateral tail veins. d. Swab the tail with 70% ethanol. e. Insert the needle into one of the lateral tail veins and inject the compound slowly.
-
Blood Sampling: a. Collect blood samples (e.g., 20-30 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) post-injection. b. For a full pharmacokinetic profile, a terminal blood collection via cardiac puncture under anesthesia may be performed at the final time point.
-
Sample Processing: a. Immediately place the blood samples into EDTA-coated tubes and mix gently. b. Centrifuge the samples to separate the plasma. c. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the renin antagonist at each time point.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using appropriate software.
Caption: Experimental workflow for IV administration and pharmacokinetic analysis.
References
- 1. Direct Renin Inhibition With Aliskiren Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aliskiren, a human renin inhibitor, ameliorates cardiac and renal damage in double-transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Formulation and in Vivo Evaluation of Aliskiren-Loaded Poly(lactic-Co-" by Derek E. Murrell, Jessica M. Coleman et al. [dc.etsu.edu]
- 5. Pharmacokinetics of remikiren, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Emd 55450 dosage and concentration for experiments
To the Researcher:
This document is intended to provide a framework for the application of Emd 55450 in experimental settings. However, a comprehensive search of publicly available scientific literature and databases has yielded limited specific data regarding in vitro dosages, concentrations, and detailed experimental protocols for this particular compound. This compound is identified as a synthetic renin antagonist, an analog of EMD 55068. This suggests its mechanism of action is centered on the inhibition of renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).
Due to the scarcity of specific experimental data for this compound, the following sections provide generalized protocols and recommendations based on the study of other renin inhibitors. It is imperative that researchers conduct their own dose-response experiments to determine the optimal concentration for their specific cell lines and experimental conditions.
Quantitative Data Summary
A thorough literature search did not yield specific quantitative data for this compound regarding its use in various in vitro experiments. Therefore, the following table is a template that researchers can use to summarize their own experimental findings. For context, typical IC50 values for other small molecule renin inhibitors can range from nanomolar to micromolar concentrations.
| Cell Line | Assay Type | Concentration Range Tested | Incubation Time | Observed Effect (e.g., IC50) | Reference |
| e.g., H295R | Renin Activity Assay | e.g., 1 nM - 100 µM | e.g., 24 hours | User-determined | Internal Data |
| e.g., HEK293-ACE2 | Angiotensin II Production | e.g., 1 nM - 100 µM | e.g., 48 hours | User-determined | Internal Data |
| e.g., Calu-3 | Cell Viability (MTS/MTT) | e.g., 1 nM - 100 µM | e.g., 72 hours | User-determined | Internal Data |
Signaling Pathway
This compound, as a renin antagonist, is expected to inhibit the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in regulating blood pressure and fluid balance. A simplified diagram of this pathway and the expected point of intervention by this compound is provided below.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on Renin.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
In Vitro Renin Activity Assay
This protocol provides a method to determine the inhibitory effect of this compound on renin activity.
Materials:
-
Recombinant human renin
-
Renin substrate (e.g., angiotensinogen)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Angiotensin I ELISA kit
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the renin substrate and the different concentrations of this compound.
-
Initiate the reaction by adding recombinant human renin to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours).
-
Stop the reaction according to the ELISA kit instructions.
-
Measure the amount of Angiotensin I produced using the Angiotensin I ELISA kit.
-
Calculate the percentage of renin inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Angiotensin II Production Assay
This protocol measures the effect of this compound on the production of Angiotensin II in a cellular context.
Materials:
-
A suitable cell line that expresses components of the RAAS (e.g., H295R, human adrenocortical carcinoma cells).
-
Cell culture medium (e.g., DMEM/F12) supplemented with appropriate serum and antibiotics.
-
This compound
-
Angiotensin II ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed the cells in 24-well plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
Prepare various concentrations of this compound in serum-free cell culture medium.
-
Wash the cells with PBS and then treat them with the different concentrations of this compound.
-
Incubate the cells for a specified duration (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of Angiotensin II in the supernatant using an Angiotensin II ELISA kit.
-
Normalize the Angiotensin II concentration to the total protein content of the cells in each well.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a renin inhibitor like this compound in vitro.
Caption: A generalized workflow for the in vitro evaluation of this compound.
Disclaimer: The information provided in these application notes is for research purposes only. The protocols are generalized and should be optimized by the end-user for their specific experimental setup. Due to the limited availability of published data for this compound, researchers are strongly encouraged to perform thorough validation and dose-response studies.
Troubleshooting & Optimization
troubleshooting Emd 55450 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emd 55450. The information is designed to address common solubility issues and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic renin antagonist. It is an analog of EMD 55068, with the terminal amino group blocked by a benzyloxycarbonyl group.[1] As a renin inhibitor, it blocks the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), which is the conversion of angiotensinogen to angiotensin I. This mechanism ultimately leads to a reduction in the formation of angiotensin II, a potent vasoconstrictor, thereby playing a role in regulating blood pressure and fluid balance.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is reported to be soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice. Other potential solvents include dimethylformamide (DMF) and ethanol. It is generally advisable to start with DMSO. For some similar compounds, solubility has been reported as high as 50 mg/mL in DMSO and 12 mg/mL in 100% ethanol.[2]
Q3: My this compound is not dissolving in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Gentle Warming: Try warming the solution gently to 37°C.
-
Vortexing/Sonication: Increase agitation by vortexing or using a sonication bath for a short period.
-
Solvent Quality: Ensure your DMSO is of high purity and anhydrous, as water content can affect solubility.
-
Alternative Solvents: If DMSO is unsuccessful, you may try DMF or ethanol, although solubility may be lower.
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
A4: Precipitation upon addition to aqueous solutions is a common issue with compounds dissolved in a high concentration of organic solvent. Here are some strategies to mitigate this:
-
Lower the Final Concentration: Try to work with a more diluted stock solution of this compound in DMSO, if your experimental design allows.
-
Use a Surfactant: For in vivo studies, formulations often include a surfactant like Tween 80 to improve solubility and stability in aqueous solutions. A common formulation includes 10% DMSO, 5% Tween 80, and 85% saline.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume of aqueous buffer, try a stepwise dilution. Add a small amount of the buffer to your DMSO stock, mix well, and then transfer this mixture to the rest of the buffer.
Solubility Data
The following table summarizes the reported solubility of a compound with a similar structure to this compound. This data should be used as a guideline, and it is recommended to perform your own solubility tests.
| Solvent | Reported Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | 50 |
| Dimethylformamide (DMF) | 25 |
| 100% Ethanol | 12 |
| Methanol | 50 |
| Water | Slightly soluble |
Data is based on a structurally similar compound and should be considered as an estimate.[2]
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Preparation of In Vivo Formulation
For researchers conducting in vivo experiments, a common formulation to improve the solubility of hydrophobic compounds in aqueous solutions is as follows:
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO.
-
Formulation Preparation: For a final solution, a common vehicle consists of:
-
10% DMSO
-
5% Tween 80
-
85% Saline (0.9% sodium chloride in water)
-
-
Mixing: To prepare the final formulation, first add the required volume of the this compound DMSO stock. Then, add the Tween 80 and vortex thoroughly. Finally, add the saline and vortex again until the solution is clear and homogenous.
Visualizations
Troubleshooting this compound Solubility Issues
Caption: A flowchart for troubleshooting common solubility issues with this compound.
Renin-Angiotensin Signaling Pathway
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
References
Optimizing Experimental Conditions for Novel Renin Inhibitors: A Technical Support Guide
Disclaimer: Publicly available experimental data for EMD-55450 is limited. This guide provides generalized experimental optimization strategies and troubleshooting advice applicable to novel renin inhibitors, using the renin-angiotensin system as a contextual framework. The protocols and data presented are illustrative examples and should be adapted based on empirical findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a renin antagonist like EMD-55450?
A renin antagonist directly inhibits the enzymatic activity of renin. Renin is a critical protease that catalyzes the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), which is the conversion of angiotensinogen to angiotensin I.[1][2] By blocking this step, a renin inhibitor effectively downregulates the entire RAAS pathway, leading to decreased blood pressure.[2][3]
Q2: What are the key parameters to consider when selecting an in vitro assay for a novel renin inhibitor?
When selecting an in vitro assay, consider the following:
-
Assay Format: Choose between biochemical assays using purified renin and angiotensinogen or cell-based assays that provide a more biologically relevant context.[4][5]
-
Detection Method: Options include FRET-based assays, ELISA, or mass spectrometry to quantify the product (angiotensin I) or substrate depletion.
-
Potency Determination: The assay should allow for the determination of key inhibitory metrics such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). A typical in vitro potency benchmark for a strong inhibitor is an IC50 or Ki value of less than 100 nM.[6]
Q3: How do I translate in vitro potency to effective concentrations in cell-based assays?
The effective concentration in a cell-based assay is often higher than in a biochemical assay due to factors like cell membrane permeability and potential off-target effects.[6] A general starting point is a concentration range from 1 to 10 µM in cell-based assays for an inhibitor with nanomolar biochemical potency.[6] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell system.
Q4: What are appropriate negative and positive controls for my experiments?
-
Negative Controls:
-
Vehicle control (e.g., DMSO) to account for solvent effects.
-
A structurally similar but inactive analog of the inhibitor, if available, to confirm the observed effect is due to specific target engagement.[6]
-
-
Positive Controls:
-
A well-characterized, potent renin inhibitor (e.g., Aliskiren) to validate assay performance.
-
For cell-based assays, a known stimulus that activates the renin-angiotensin system.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in replicate wells | - Pipetting errors, especially with small volumes.- Incomplete mixing of reagents.- Air bubbles in wells interfering with absorbance/fluorescence readings.[7][8] | - Use calibrated pipettes and prepare a master mix for reagents.[9]- Ensure thorough but gentle mixing after adding reagents.- Inspect plates for bubbles before reading and tap gently to dislodge them.[7] |
| No or low enzyme activity in controls | - Improper storage or handling of the enzyme (renin).- Assay buffer is at the wrong temperature or pH.- Expired or degraded reagents (e.g., substrate).[10] | - Always keep enzymes on ice and avoid repeated freeze-thaw cycles.[11]- Equilibrate all assay components to the recommended temperature before starting the experiment.[7]- Use fresh reagents and verify their quality. |
| Inconsistent results between experiments | - Variation in cell passage number or confluency.- Day-to-day variations in reagent preparation.- Inconsistent incubation times or temperatures.[11] | - Use cells within a consistent passage number range and seed at a uniform density.- Prepare fresh reagents for each experiment and be meticulous with measurements.- Use a calibrated incubator and a precise timer for all incubation steps.[9] |
| High background signal | - Autofluorescence of the compound or sample components.- Contamination of reagents or buffers.[10]- Non-specific binding of detection antibodies. | - Run a control with the compound alone (no enzyme or cells) to measure its intrinsic signal.- Use high-purity water and sterile techniques.- Include a "no primary antibody" control in immunoassays. |
Experimental Protocols
Protocol 1: In Vitro Renin Inhibition Assay (FRET-based)
This protocol provides a general framework for determining the IC50 value of a renin inhibitor.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl).
-
Reconstitute purified human recombinant renin to a stock concentration in assay buffer.
-
Reconstitute a FRET-based renin substrate in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the test inhibitor (e.g., EMD-55450) and a reference inhibitor in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor or vehicle to the wells of a 384-well black plate.
-
Add 10 µL of the renin enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve).
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Angiotensin II Production Assay
This protocol measures the effect of a renin inhibitor on angiotensin II production in a relevant cell line (e.g., juxtaglomerular cells).
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency in appropriate media.
-
Pre-treat the cells with various concentrations of the renin inhibitor (or vehicle) for 1-2 hours.
-
Stimulate the cells with an agent that induces renin release if necessary.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of Angiotensin II in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Angiotensin II concentrations to the vehicle-treated control.
-
Plot the results to visualize the dose-dependent inhibition of Angiotensin II production.
-
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway and the inhibitory action of EMD-55450.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. nuvisan.com [nuvisan.com]
- 5. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. m.youtube.com [m.youtube.com]
- 11. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Emd 55450 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emd 55450 assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic renin antagonist.[1] Its primary mechanism of action is the inhibition of renin, an enzyme that plays a crucial role in the renin-angiotensin system (RAS).[2][3] Renin catalyzes the conversion of angiotensinogen to angiotensin I, which is the rate-limiting step in the production of angiotensin II, a potent vasoconstrictor.[4] By inhibiting renin, this compound effectively blocks the entire downstream signaling cascade, leading to vasodilation and a decrease in blood pressure.[5]
Q2: What type of assay is typically used to measure the activity of this compound?
The most common method for assessing the inhibitory activity of compounds like this compound is a renin inhibitor screening assay. These are often fluorescence-based assays that utilize a synthetic peptide substrate for renin.[6][7][8] The peptide is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. The degree of fluorescence is directly proportional to the renin activity.
Q3: How should I prepare this compound for an in vitro assay?
The solubility and stability of this compound in your specific assay buffer should be empirically determined. Generally, small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6] This stock is then serially diluted to the desired concentrations in the assay buffer. It is crucial to ensure that the final concentration of the solvent in the assay does not exceed a level that could affect enzyme activity (typically <1%).
Troubleshooting Guides
Problem 1: High Background Signal
Question: My negative control wells (no inhibitor) are showing an unexpectedly high fluorescence signal. What could be the cause and how can I fix it?
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence of Assay Components | Run a blank control containing all assay components except the enzyme to determine the intrinsic fluorescence of the substrate and buffer. Subtract this value from all other readings. |
| Contaminated Reagents | Use fresh, high-purity reagents. Ensure that water used for buffers is of high quality (e.g., Milli-Q or HPLC-grade). |
| Light Leakage in Plate Reader | Ensure the plate reader's specifications are suitable for the assay. Use opaque-walled plates (e.g., black plates for fluorescence assays) to minimize light scatter. |
| Substrate Degradation | Protect the fluorescent substrate from light and store it as recommended by the manufacturer. Prepare fresh substrate dilutions for each experiment. |
Problem 2: No or Weak Signal
Question: I am not observing any significant fluorescence signal, even in my positive control wells (with active enzyme and no inhibitor). What should I do?
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Enzyme | Ensure the renin enzyme has been stored correctly (typically at -80°C in aliquots to avoid repeated freeze-thaw cycles).[7] Test the enzyme activity with a known control inhibitor. |
| Incorrect Assay Buffer Conditions | Verify the pH and ionic strength of the assay buffer. Renin activity is sensitive to these parameters. |
| Incorrect Wavelength Settings | Confirm that the excitation and emission wavelengths on the plate reader are set correctly for the specific fluorophore used in the assay.[6][7] |
| Substrate Concentration Too Low | Ensure the substrate concentration is appropriate for the assay. The substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate determination of IC50 values for competitive inhibitors.[7] |
Problem 3: Inconsistent or Non-Reproducible Results
Question: My results are varying significantly between replicates and experiments. How can I improve the consistency of my this compound assay?
Possible Causes and Solutions:
| Cause | Solution |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. |
| Temperature Fluctuations | Ensure all assay components are at the recommended temperature before starting the reaction. Incubate the assay plate at a constant, controlled temperature. |
| Edge Effects in Microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water to create a humidity barrier. |
| Incomplete Mixing | Gently mix the contents of the wells after adding all reagents. Avoid introducing bubbles. |
Problem 4: Interpreting Dose-Response Curves
Question: I have generated a dose-response curve for this compound, but I am unsure how to interpret the results and determine the IC50 value.
Understanding the Dose-Response Curve:
A dose-response curve plots the enzyme activity (or inhibition) against the concentration of the inhibitor (this compound). The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[9]
Troubleshooting Curve Fitting:
| Issue | Solution |
| Incomplete Curve | The range of inhibitor concentrations tested may not be wide enough to define the top and bottom plateaus of the curve. Extend the concentration range to ensure you capture the full sigmoidal shape.[10] |
| Poor Fit (Low R-squared value) | This could be due to high variability in the data (see Problem 3). Review the assay protocol and technique to improve data quality. |
| Shallow or Steep Curve | The slope of the curve (Hill slope) provides information about the binding cooperativity. A slope of -1 is expected for a 1:1 binding interaction. Deviations may indicate complex binding kinetics. |
Hypothetical IC50 Data for Renin Inhibitors:
| Compound | IC50 (nM) | Hill Slope | R² |
| This compound | 5.2 | -1.1 | 0.99 |
| Aliskiren (Control) | 2.8 | -1.0 | 0.98 |
| Compound X | 15.7 | -0.9 | 0.97 |
Experimental Protocols
Key Experiment: Fluorometric Renin Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., based on FRET)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[7]
-
This compound
-
Control inhibitor (e.g., Aliskiren)
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the renin enzyme to the desired concentration in cold assay buffer.
-
Prepare the renin substrate according to the manufacturer's instructions.
-
Prepare a stock solution of this compound and the control inhibitor in DMSO. Perform serial dilutions in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
Blank wells: Add assay buffer and substrate (no enzyme).
-
Negative control wells (100% activity): Add assay buffer, substrate, and enzyme.
-
Positive control wells: Add assay buffer, substrate, enzyme, and a known concentration of the control inhibitor.
-
Test wells: Add assay buffer, substrate, enzyme, and varying concentrations of this compound.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the renin enzyme to all wells except the blank.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC50 value.
-
Visualizations
Renin-Angiotensin System (RAS) Signaling Pathway
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Experimental Workflow for Renin Inhibitor Screening
References
- 1. tebubio.com [tebubio.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Quantitative Structure-Activity Relationships of Renin Inhibitors: Ingenta Connect [ingentaconnect.com]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Technical Support Center: Enhancing Experiments with EMD 55450
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing EMD 55450, a synthetic renin antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and improve the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic renin antagonist. It is an analog of EMD 55068, where the terminal amino group is blocked by a benzyloxycarbonyl group.[1] As a renin inhibitor, this compound blocks the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS) cascade.[2][3] By inhibiting the enzyme renin, it prevents the conversion of angiotensinogen to angiotensin I. This, in turn, reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a decrease in blood pressure.[4]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in research as a tool to study the Renin-Angiotensin-Aldosterone System (RAAS) and its role in cardiovascular and renal physiology and pathophysiology. It can be used in in vitro and in vivo models to investigate the effects of renin inhibition on blood pressure, hormone levels, and end-organ damage.
Q3: How should I dissolve and store this compound?
Q4: What are the expected IC50 values for peptide-based renin inhibitors?
A4: While specific IC50 values for this compound are not publicly available, other peptide and peptidomimetic renin inhibitors have demonstrated a wide range of potencies. IC50 values can range from the low nanomolar to the micromolar range, depending on the specific compound and assay conditions.[5][6][7][8] It is recommended to perform a dose-response experiment to determine the IC50 of this compound in your specific assay system.
Data Presentation: Efficacy of Peptide-Based Renin Inhibitors (Illustrative)
As specific quantitative data for this compound is not available in the public domain, the following table provides a summary of IC50 values for other illustrative peptide-based renin inhibitors to serve as a reference for experimental design.
| Compound | Target | Assay Type | IC50 Value | Reference |
| Pepstatin | Human Renin | In vitro | ~1 µM | [6] |
| CGP 38560 | Human Renin | In vitro | 1.1 nM | |
| Zankiren | Human Renin | In vitro | 0.7 nM | |
| Aliskiren | Human Renin | In vitro | 0.6 nM | |
| Hypotensive Peptide TF | Renin | In vitro enzymatic | 3.061 mM | [5] |
| Hypotensive Peptide LY | Renin | In vitro enzymatic | 1.868 mM | [5] |
| Hypotensive Peptide RALP | Renin | In vitro enzymatic | 0.968 mM | [5] |
Experimental Protocols
Detailed Methodology: In Vitro Fluorometric Renin Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of this compound against renin using a fluorescence resonance energy transfer (FRET)-based assay.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., derived from angiotensinogen)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the dose-response curve.
-
Dilute the human recombinant renin and the fluorogenic substrate in Assay Buffer to their optimal working concentrations as determined by initial optimization experiments.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add Assay Buffer only.
-
Negative control (0% inhibition) wells: Add Assay Buffer, renin, and the vehicle (DMSO) used to dissolve this compound.
-
Test wells: Add Assay Buffer, renin, and the desired concentration of this compound.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the renin.
-
-
Reaction Initiation:
-
Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair used in the substrate.
-
Continue to take readings at regular intervals (e.g., every 5 minutes) for a set period (e.g., 60 minutes) to monitor the reaction kinetics.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the rate of substrate cleavage for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the negative control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Troubleshooting Guides
Q5: My fluorescence signal is very low. What could be the problem?
A5:
-
Inactive Enzyme: Ensure that the renin enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known inhibitor or by running a positive control.
-
Substrate Degradation: Fluorogenic substrates can be sensitive to light and repeated freeze-thaw cycles. Store the substrate protected from light and aliquot it to avoid repeated thawing.
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths set on the plate reader are optimal for the specific fluorophore and quencher in your substrate.
-
Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a strong signal. Optimize the incubation time by running a time-course experiment.
Q6: I am observing high background fluorescence. How can I reduce it?
A6:
-
Autofluorescence of Compound: Check if this compound itself fluoresces at the assay wavelengths. Run a control with the compound in Assay Buffer without the enzyme or substrate.
-
Contaminated Reagents or Plate: Use high-quality, nuclease-free water and fresh Assay Buffer. Ensure the microplate is designed for fluorescence assays to minimize background.
-
Substrate Instability: The substrate may be spontaneously hydrolyzing. Prepare the substrate solution fresh before each experiment.
Q7: My results show high variability between replicate wells. What are the possible causes?
A7:
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Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
-
Incomplete Mixing: Gently mix the contents of the wells after adding each reagent, being careful not to introduce bubbles.
-
Temperature Gradients: Avoid temperature fluctuations across the microplate. Ensure the plate is uniformly heated during incubation.
-
Edge Effects: The outer wells of a microplate can be more prone to evaporation. Consider not using the outermost wells for critical samples or ensure proper sealing of the plate.
Q8: The dose-response curve for this compound is flat or does not reach 100% inhibition. What should I do?
A8:
-
Incorrect Concentration Range: The concentrations of this compound tested may be too low or too high. Perform a wider range of dilutions to capture the full dose-response curve.
-
Solubility Issues: At higher concentrations, this compound may be precipitating out of solution. Visually inspect the wells for any precipitate. If solubility is an issue, you may need to adjust the DMSO concentration in your final assay volume (while ensuring it does not inhibit the enzyme).
-
Assay Artifacts: At high concentrations, some compounds can interfere with the assay chemistry or detection method. Consider running control experiments to rule out non-specific inhibition.
Mandatory Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro renin inhibitor screening assay.
References
- 1. tebubio.com [tebubio.com]
- 2. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renin and cardiovascular disease: Worn-out path, or new direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Renin Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme | PLOS One [journals.plos.org]
- 6. Highly potent and specific inhibitors of human renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a peptide-based renin inhibitor with oral bioavailability and efficacy. | Semantic Scholar [semanticscholar.org]
Emd 55450 degradation and storage problems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with the synthetic renin antagonist, Emd 55450.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Keep the compound in a tightly sealed container to protect it from moisture and light.
Q2: I need to prepare a stock solution. What is the recommended solvent and storage condition?
The solubility of this compound in various solvents is not widely reported. It is advisable to first test solubility in a small amount of the compound. For many peptide-like molecules, solvents such as DMSO, DMF, or ethanol are common choices for creating concentrated stock solutions.
Once in solution, it is crucial to minimize degradation. For short-term storage (days to weeks), stock solutions should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?
Inconsistent results can indeed be a sign of compound degradation. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, or instability in the experimental buffer can lead to a loss of active compound. It is recommended to prepare fresh working solutions from a recently thawed aliquot of the stock solution for each experiment.
Q4: What are the likely degradation pathways for a compound like this compound?
While specific data for this compound is unavailable, similar molecules can be susceptible to:
-
Hydrolysis: The amide bonds in peptide-like structures can be prone to cleavage in aqueous solutions, especially at non-neutral pH.
-
Oxidation: Certain functional groups can be sensitive to oxidation, which can be accelerated by exposure to air and light.
-
Photodegradation: Exposure to UV or fluorescent light can cause degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Low or No Activity in Assay | 1. Compound degradation. 2. Poor solubility in assay buffer. 3. Incorrect concentration. | 1. Use a fresh aliquot of the stock solution. Prepare new stock solutions if necessary. 2. Confirm the solubility of the compound at the working concentration in your assay buffer. Consider using a co-solvent if appropriate. 3. Verify the concentration of your stock solution. |
| Decreasing Potency Over Time | 1. Instability of the stock solution at the storage temperature. 2. Degradation in the working solution under experimental conditions. | 1. Aliquot stock solutions into smaller volumes to minimize freeze-thaw cycles. Consider storing at -80°C. 2. Assess the stability of this compound in your assay buffer over the time course of your experiment. |
| Precipitate Forms in Solution | 1. Poor solubility. 2. Compound degradation leading to less soluble products. | 1. Try a different solvent for the stock solution. Use a higher concentration of co-solvent in the working solution if your experiment allows. 2. Prepare fresh solutions and store them appropriately. |
Recommended Storage Conditions
| Formulation | Storage Temperature | Protection | Duration |
| Solid (Powder) | -20°C | Tightly sealed, desiccated, protected from light | Long-term |
| Concentrated Stock Solution (e.g., in DMSO) | -20°C or -80°C | Tightly sealed, protected from light, single-use aliquots | Short to Medium-term |
| Aqueous Working Solution | 2-8°C (if stable) or prepared fresh | Protected from light | Short-term (prepare fresh for each experiment is recommended) |
Experimental Protocols
General Protocol for Assessing Compound Stability
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental conditions.
Objective: To evaluate the stability of this compound in a chosen solvent or buffer over time and under different storage conditions.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO) and aqueous buffer (e.g., PBS)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubators or water baths at desired temperatures
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solution into the aqueous buffer to the final working concentration.
-
Time Zero (T=0) Analysis: Immediately analyze an aliquot of the working solution by HPLC to obtain the initial peak area of the intact compound. This serves as the baseline.
-
Incubate Samples: Store aliquots of the working solution under different conditions to be tested (e.g., 4°C, room temperature, 37°C). Protect samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each condition and analyze by HPLC.
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Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. A decrease in the peak area of the main compound, potentially with the appearance of new peaks, indicates degradation. Calculate the percentage of the compound remaining at each time point.
Visualizations
Caption: Role of this compound in the Renin-Angiotensin System.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting inconsistent experimental results.
Technical Support Center: Overcoming Resistance to Emd 55450
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with Emd 55450 resistance in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic renin antagonist. Its primary mechanism of action is the inhibition of renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby decreasing the downstream production of angiotensin II and aldosterone. This leads to reduced vasoconstriction and lower blood pressure. In a cellular context, this can impact signaling pathways regulated by the RAAS.
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to inhibitors of the renin-angiotensin-aldosterone system (RAAS) in other contexts can arise from several factors. These potential mechanisms can be broadly categorized as:
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Target-related resistance:
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Mutations in the renin enzyme that prevent this compound from binding effectively.
-
Overexpression of the renin enzyme, requiring higher concentrations of the inhibitor to achieve the same effect.
-
-
Pathway-related resistance:
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Activation of bypass signaling pathways that compensate for the inhibition of the RAAS.
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Upregulation of downstream components of the RAAS, such as Angiotensin II receptor 1 (AT1R), which can lead to hypersensitivity to even low levels of angiotensin II.[1]
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A "low renin state" where the cellular process being studied becomes less dependent on the canonical RAAS pathway.[1]
-
-
Cellular-level resistance:
-
Increased drug efflux, where cellular pumps actively remove this compound from the cell.
-
Alterations in drug metabolism that inactivate this compound.
-
Q3: How can I confirm if my cells have developed resistance to this compound?
To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cells compared to the parental (non-resistant) cell line. A significant increase in the IC50 value for the resistant cells indicates a loss of sensitivity.
Troubleshooting Guides
Problem: Decreased or no observable effect of this compound in my cell-based assay.
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Perform a new dose-response curve to determine the optimal concentration for your specific cell line and assay conditions. |
| Cell Line Viability and Health | Ensure that your cells are healthy and in the logarithmic growth phase. High passage numbers can lead to phenotypic drift and altered drug sensitivity. It is advisable to use cells with a consistent and low passage number. |
| Assay Conditions | Optimize assay parameters such as cell seeding density, incubation time, and media components. Inappropriate conditions can mask the effects of the drug. |
| Development of Resistance | If the above factors are ruled out, your cells may have developed resistance. Proceed with experiments to investigate the potential mechanisms of resistance. |
Problem: High variability in results between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. Use a calibrated pipette and mix the cell suspension thoroughly before plating. |
| Edge Effects in Multi-well Plates | Edge effects can cause variability due to differences in temperature and evaporation. Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in culture medium. A common approach is to use a 10-point dilution series with a 1:3 or 1:5 dilution factor.
-
Drug Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a luminescent-based assay) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
Protocol 2: Investigating Changes in Gene Expression via qPCR
This protocol can be used to assess changes in the expression of genes related to the RAAS, which may be involved in resistance.
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Cell Treatment: Treat both parental and suspected resistant cells with this compound at their respective IC50 concentrations for a specified time.
-
RNA Extraction: Extract total RNA from the cells using a commercially available kit.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers for target genes (e.g., REN, AGT, ACE, AGTR1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression between the resistant and parental cells.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental Cell Line | 0.5 | 1 |
| Resistant Cell Line A | 5.2 | 10.4 |
| Resistant Cell Line B | 12.8 | 25.6 |
Table 2: Hypothetical Relative Gene Expression in Resistant vs. Parental Cells
| Gene | Fold Change in Expression (Resistant/Parental) |
| REN (Renin) | 5.8 |
| AGTR1 (Angiotensin II Receptor Type 1) | 8.2 |
| ABCB1 (MDR1 - a drug efflux pump) | 12.5 |
Visualizations
Caption: Mechanism of action of this compound in the RAAS pathway.
Caption: Workflow for troubleshooting this compound resistance.
References
Technical Support Center: Refining EMD 55450 Delivery in Animal Studies
Disclaimer: Information regarding the renin inhibitor EMD 55450 is not widely available in published literature. This guide provides general best practices and troubleshooting strategies for the delivery of renin inhibitors and poorly soluble compounds in animal studies. The following recommendations should be adapted based on experimentally determined physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic renin antagonist.[1] It is an analog of EMD 55068.[1] As a renin inhibitor, it blocks the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[2] This prevents the conversion of angiotensinogen to angiotensin I, thereby decreasing the downstream production of angiotensin II, a potent vasoconstrictor.[2]
Q2: What are the common challenges in delivering renin inhibitors like this compound in animal studies?
Many early-generation renin inhibitors exhibit poor oral bioavailability.[2][3] This can be due to low solubility, rapid metabolism, or poor absorption from the gastrointestinal tract. Formulating a stable and effective delivery vehicle is a primary challenge for ensuring consistent and reproducible results in animal studies.
Q3: What are suitable vehicles for administering poorly soluble compounds like this compound?
The choice of vehicle is critical and should be determined based on the solubility and stability of this compound. Common vehicles for poorly soluble compounds include:
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Aqueous solutions with co-solvents: Dimethyl sulfoxide (DMSO) is a powerful solubilizing agent, but it can have local toxic effects and may alter drug uptake.[4] Propylene glycol and ethanol are other commonly used co-solvents.
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Suspensions: If the compound is not fully soluble, a fine, uniform suspension can be prepared using suspending agents like carboxymethylcellulose (CMC) or Tween 80.
-
Lipid-based formulations: For highly lipophilic compounds, oil-based vehicles (e.g., corn oil, sesame oil) or lipid emulsions can enhance absorption.
It is imperative to conduct vehicle toxicity and tolerability studies in the chosen animal model prior to the main experiment.
Q4: How can I improve the oral bioavailability of my compound?
Strategies to improve oral bioavailability of renin inhibitors have been a key area of research.[3] Some approaches to consider include:
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Formulation optimization: Utilizing techniques such as micronization to increase surface area, or creating solid dispersions.
-
Use of absorption enhancers: Certain excipients can improve intestinal permeability.
-
Alternative routes of administration: If oral delivery proves challenging, consider parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in animal response | Inconsistent dosing due to poor formulation (e.g., compound crashing out of solution, non-uniform suspension). | 1. Confirm the solubility of this compound in the chosen vehicle at the desired concentration. 2. If using a suspension, ensure it is homogenous before and during administration. Use a vortex mixer between doses. 3. Prepare fresh formulations for each experiment to avoid degradation. |
| No observable effect at expected doses | Poor bioavailability or rapid metabolism of the compound. | 1. Consider alternative routes of administration (e.g., IV, IP) to bypass first-pass metabolism. 2. Increase the dose, but monitor closely for signs of toxicity. 3. Perform pharmacokinetic (PK) studies to determine the concentration of the compound in plasma over time. |
| Adverse events in animals (e.g., skin irritation, lethargy) | Vehicle-related toxicity or off-target effects of the compound. | 1. Conduct a vehicle-only control group to assess the effects of the vehicle alone.[4] 2. Reduce the concentration of co-solvents like DMSO.[4] 3. Carefully observe animals for any signs of distress and record all observations. |
| Difficulty in dissolving the compound | Low intrinsic solubility of this compound. | 1. Test a panel of pharmaceutically acceptable solvents and co-solvents. 2. Use gentle heating or sonication to aid dissolution, but be mindful of potential compound degradation. 3. Consider pH adjustment of the vehicle if the compound's solubility is pH-dependent. |
Experimental Protocols
General Protocol for Oral Gavage Administration in Mice
-
Preparation of Formulation:
-
Based on solubility tests, prepare the dosing solution or suspension. For a hypothetical suspension:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Add a small amount of a surfactant like Tween 80 (e.g., 0.1% v/v) to wet the powder.
-
Gradually add the CMC solution while triturating to form a uniform suspension.
-
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the experimental conditions.
-
Gently restrain the mouse.
-
Use a proper-sized, blunt-ended gavage needle.
-
Insert the needle carefully into the esophagus and deliver the formulation directly into the stomach.
-
The volume should not exceed 10 mL/kg body weight.
-
-
Post-Dosing Monitoring:
-
Observe the animals for any immediate adverse reactions.
-
Monitor for signs of toxicity or distress at regular intervals.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Caption: A general experimental workflow for in vivo studies of this compound.
References
- 1. tebubio.com [tebubio.com]
- 2. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of renin inhibitors and their application to the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Emd 55450
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Emd 55450, a synthetic renin antagonist. The information herein is intended to facilitate the effective application of this inhibitor while minimizing potential off-target effects. Please note that while this compound is a specific renin inhibitor, comprehensive data on its off-target profile is limited. Therefore, this guide also incorporates general principles and troubleshooting strategies applicable to renin inhibitors as a class.
Troubleshooting Guides
Encountering unexpected results is a common aspect of experimental research. This section provides troubleshooting guides for specific issues that may arise during the use of this compound.
Issue 1: Lower than Expected Efficacy in Cellular Assays
Your in vitro kinase assay may show potent inhibition of renin, but the effect on cell viability or downstream signaling is minimal. This discrepancy often points to issues with the compound's behavior in a cellular context.
Table 1: Troubleshooting Low Efficacy of this compound
| Potential Cause | Recommended Action | Rationale |
| Poor Cell Permeability | Assess compound uptake using methods like LC-MS/MS on cell lysates. | A compound's ability to cross the cell membrane is critical for intracellular activity. |
| Compound Instability | Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment using techniques like HPLC. | The compound may degrade in the aqueous and complex environment of cell culture media. |
| Active Efflux | Use efflux pump inhibitors (e.g., verapamil for P-glycoprotein) in conjunction with this compound. | Cells can actively remove the compound via efflux pumps, reducing its intracellular concentration. |
| Incorrect Dosing | Perform a dose-response curve to determine the IC50 in your specific cell line and experimental conditions. | The optimal concentration can vary significantly between different cell lines. |
Issue 2: Observing Off-Target Effects Manifesting as Cellular Toxicity
You may observe cytotoxicity at concentrations where you expect specific renin inhibition. This could be due to off-target effects of this compound.
Table 2: Troubleshooting Cellular Toxicity
| Potential Cause | Recommended Action | Rationale |
| Compound Impurities | Verify the purity of your this compound stock using analytical methods such as HPLC or mass spectrometry. | Impurities from synthesis can have their own cytotoxic effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.1%). | High concentrations of organic solvents can be toxic to cells. |
| Off-Target Kinase Inhibition | Perform a kinase panel screening to identify other kinases that this compound may be inhibiting. | Many small molecule inhibitors can have activity against a range of kinases. |
| Cell Line Sensitivity | Test the compound on a panel of different cell lines to assess for differential sensitivity. | Genetic background and expression of drug transporters can influence a cell line's response. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound and strategies to minimize off-target effects.
Q1: What are the known off-target effects of renin inhibitors?
A1: While specific off-target data for this compound is not extensively published, common side effects observed with renin inhibitors in clinical settings can provide clues to potential off-target effects in a research context. These include hyperkalemia (high potassium levels), hypotension (low blood pressure), diarrhea, and skin rash.[1] In a research setting, these could manifest as changes in ion channel function, unexpected signaling pathway activation, or general cellular stress.
Q2: How can I proactively minimize off-target effects?
A2: Several strategies can be employed:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired on-target effect through careful dose-response studies.
-
Employ Control Compounds: Use a structurally related but inactive compound as a negative control, and a different, well-characterized renin inhibitor as a positive control.
-
Orthogonal Approaches: Confirm your findings using non-pharmacological methods, such as siRNA or CRISPR-Cas9 to knockdown renin, to ensure the observed phenotype is due to renin inhibition.[2][3]
Q3: My this compound is not dissolving properly. What should I do?
A3: For many small molecules, solubility can be a challenge. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For final dilutions in aqueous media, ensure the final solvent concentration is minimal to avoid both toxicity and precipitation. Gentle warming or sonication can also aid in dissolution.
Q4: How can I confirm that this compound is inhibiting renin in my experimental system?
A4: You can measure the downstream effects of renin inhibition. A common method is to measure the levels of angiotensin I or angiotensin II, the products of the renin-angiotensin cascade, using ELISA or mass spectrometry. A decrease in these peptides following treatment with this compound would indicate successful target engagement.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy and specificity of this compound.
Protocol 1: In Vitro Renin Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay determines the IC50 of this compound by measuring the inhibition of renin's enzymatic activity.
-
Reagents and Materials:
-
Recombinant human renin
-
FRET-based renin substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA)
-
This compound
-
DMSO
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 10 µL of recombinant human renin to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the FRET-based renin substrate to each well.
-
Immediately begin reading the fluorescence signal at appropriate excitation and emission wavelengths for the FRET pair, taking kinetic readings every minute for 30-60 minutes.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the rate of reaction against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Downstream Signaling
This protocol assesses the effect of this compound on downstream signaling pathways activated by angiotensin II.
-
Reagents and Materials:
-
Cell line expressing the angiotensin II type 1 receptor (AT1R)
-
This compound
-
Angiotensin II
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
-
-
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with angiotensin II for the desired time (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the effect of this compound on angiotensin II-induced signaling.
-
Visualizations
Diagram 1: The Renin-Angiotensin System (RAS) and the Site of Action of this compound
Caption: Mechanism of this compound in the RAS pathway.
Diagram 2: Experimental Workflow for Assessing this compound Specificity
Caption: Workflow to identify and confirm off-target effects.
Diagram 3: Troubleshooting Logic for Unexpected Experimental Outcomes
References
Emd 55450 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EMD 55450, a synthetic renin antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic renin antagonist.[1] Its mechanism of action is to inhibit the enzymatic activity of renin. Renin is the first and rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[2][3] By binding to the active site of renin, this compound blocks the conversion of angiotensinogen to angiotensin I.[3] This, in turn, prevents the downstream production of angiotensin II, a potent vasoconstrictor, leading to a reduction in blood pressure.[4][5]
Q2: I am seeing inconsistent results in my plasma renin activity (PRA) assay when using this compound. What could be the cause?
Inconsistent results in PRA assays when using renin inhibitors like this compound can be due to a compensatory physiological response. By inhibiting renin and reducing angiotensin II levels, the natural negative feedback loop that normally suppresses renin release is interrupted.[2][3] This leads to a significant increase in the concentration of renin in the plasma. While this compound will inhibit this newly released renin, the increased concentration of the enzyme can affect the dynamics of your assay and may lead to variability if not properly controlled.
Q3: How does this compound affect direct renin concentration immunoassays versus plasma renin activity (PRA) assays?
This is a critical consideration for experimental design. Renin inhibitors have different effects on these two types of assays:
-
Plasma Renin Activity (PRA) Assays: These assays measure the activity of renin in producing angiotensin I. In the presence of an effective renin inhibitor like this compound, you should observe a decrease in plasma renin activity.[2]
-
Direct Renin Immunoassays: These assays measure the total concentration of the renin protein, regardless of its activity. Due to the compensatory increase in renin secretion, you should expect to see an increase in total renin concentration when using this compound.[2] Some immunoassays may detect both active and inhibitor-bound renin.
Q4: My in vitro fluorometric renin inhibition assay is showing high background fluorescence. How can I troubleshoot this?
High background fluorescence in a fluorometric assay can be caused by the presence of non-specific proteases in your sample that are also cleaving the fluorescent substrate.[6]
-
Control for Non-Specific Activity: To determine the portion of the signal that is specific to renin activity, run a parallel experiment with a known, potent, and specific renin inhibitor. The difference in signal between the well with your test compound (this compound) and the well with the control inhibitor will give you the true renin-specific activity.[6]
-
Sample Purity: If using biological samples, consider purification steps to remove other proteases.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent pipetting, temperature fluctuations, or variations in incubation times. | Ensure proper mixing of reagents, use pre-warmed buffers, and maintain consistent incubation times for all samples. |
| Lower than Expected Potency (High IC50) | Suboptimal assay conditions (pH, temperature), incorrect substrate concentration, or degradation of the compound. | Optimize assay buffer pH and temperature. Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration at or below the Km. Ensure the proper storage and handling of this compound. |
| Discrepancy Between In Vitro and In Vivo Results | Poor bioavailability of the compound, or the compensatory increase in plasma renin concentration in vivo. | For in vivo studies, consider pharmacokinetic analysis. Correlate results with both PRA and direct renin concentration measurements to get a complete picture. |
Data Presentation
Table 1: Expected Outcomes of Renin Assays with this compound Treatment
| Assay Type | Expected Outcome | Rationale |
| Plasma Renin Activity (PRA) | Decrease | This compound directly inhibits the enzymatic activity of renin, reducing the rate of angiotensin I production.[2] |
| Direct Renin Immunoassay (Concentration) | Increase | Inhibition of the RAAS pathway leads to a compensatory increase in renin secretion from the kidneys.[2] |
| Angiotensin II Levels | Decrease | As a downstream product of renin activity, angiotensin II levels will fall when renin is inhibited. |
Experimental Protocols
Protocol: In Vitro Renin Inhibitor Screening using a FRET-based Assay
This protocol provides a general methodology for screening renin inhibitors like this compound.
1. Materials:
-
Recombinant Human Renin
-
Fluorogenic Renin Substrate (e.g., a FRET peptide)[6]
-
Assay Buffer (e.g., Tris or MES buffer at optimal pH)
-
This compound and other test compounds
-
Known Renin Inhibitor (for control)
-
96-well black microplate
-
Fluorescence plate reader
2. Procedure:
-
Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compounds in the assay buffer.
-
In a 96-well plate, add the diluted compounds. Include wells for a "no inhibitor" control and a "positive control" with the known renin inhibitor.
-
Add the recombinant human renin solution to each well and incubate for 10-15 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic renin substrate to all wells.
-
Immediately place the plate in a fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes. Use appropriate excitation and emission wavelengths for your substrate (e.g., λex = 540 nm / λem = 590 nm).[6]
3. Data Analysis:
-
For each concentration of this compound, calculate the rate of the enzymatic reaction (change in fluorescence over time).
-
Normalize the rates relative to the "no inhibitor" control.
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in the RAAS pathway.
References
- 1. tebubio.com [tebubio.com]
- 2. nps.org.au [nps.org.au]
- 3. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]
- 5. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Navigating Experiments with Renin Antagonist Emd 55450: A Technical Guide
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting experiments using the synthetic renin antagonist, Emd 55450. Due to the limited specific public data on this compound, this guide is based on the established principles of working with renin antagonists and their interaction with the Renin-Angiotensin System (RAS). The protocols and troubleshooting advice provided are intended as a starting point and may require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic renin antagonist[1]. Its primary mechanism of action is the inhibition of the enzyme renin, which is the rate-limiting step in the Renin-Angiotensin System (RAS). By blocking renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby decreasing the downstream production of angiotensin II, a potent vasoconstrictor.
Q2: I am observing inconsistent inhibition of renin activity in my in vitro assay. What are the possible causes?
Inconsistent results in renin inhibition assays can stem from several factors:
-
Compound Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your assay buffer. Precipitated compound will lead to inaccurate concentrations and variable inhibition.
-
Assay Buffer Composition: The pH and ionic strength of your assay buffer can influence both enzyme activity and inhibitor binding. Maintain a consistent and optimized buffer system throughout your experiments.
-
Substrate Concentration: The concentration of the renin substrate (angiotensinogen) can affect the apparent IC50 of the inhibitor. Ensure you are using a substrate concentration appropriate for your assay and that it is consistent across all experiments.
-
Enzyme Stability: Renin can be unstable. Ensure proper storage and handling of the enzyme. Use freshly prepared enzyme dilutions for each experiment.
Q3: My cell-based assays show lower than expected potency for this compound. Why might this be?
Discrepancies between in vitro and cell-based assay results are common. Potential reasons include:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, limiting its access to intracellular renin.
-
Protein Binding: The compound may bind to proteins in the cell culture medium, reducing the free concentration available to interact with the target.
-
Cellular Efflux: The cells may actively transport the compound out via efflux pumps.
-
Off-Target Effects: At higher concentrations, the compound may have off-target effects that interfere with cell viability or the signaling pathway being measured.
Q4: What are the key considerations for in vivo experiments with this compound?
For animal studies, consider the following:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound will determine its bioavailability and half-life. This information is crucial for designing an appropriate dosing regimen.
-
Vehicle Selection: The vehicle used to formulate this compound for administration should be non-toxic and ensure the stability and solubility of the compound.
-
Route of Administration: The chosen route (e.g., oral, intravenous) will significantly impact the pharmacokinetic profile.
-
Toxicity: A maximum tolerated dose (MTD) study is recommended to identify a dose that is both effective and non-toxic.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values in enzymatic assays | 1. Compound precipitation. 2. Variable enzyme activity. 3. Inconsistent substrate concentration. | 1. Visually inspect for precipitation. Use a solubility-enhancing excipient if necessary. 2. Use a fresh aliquot of enzyme for each experiment and include a positive control. 3. Prepare a large batch of substrate solution to be used across all experiments. |
| Low potency in cell-based assays | 1. Poor cell permeability. 2. Binding to serum proteins. 3. Compound degradation in media. | 1. Consider using a cell line with higher expression of relevant transporters or perform permeabilization experiments. 2. Reduce the serum concentration in your media, if possible for your cell type. 3. Assess the stability of this compound in your cell culture media over the time course of the experiment. |
| Unexpected toxicity in animal models | 1. Off-target effects. 2. Vehicle toxicity. 3. Metabolite toxicity. | 1. Perform a target engagement study to confirm renin inhibition at the doses used. 2. Run a vehicle-only control group. 3. Investigate the metabolic profile of the compound. |
Experimental Protocols
1. In Vitro Renin Inhibition Assay (FRET-based)
This protocol describes a common method for measuring renin inhibition using a Förster Resonance Energy Transfer (FRET) substrate.
-
Materials:
-
Recombinant human renin
-
FRET-based renin substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)
-
This compound
-
DMSO
-
Microplate reader with fluorescence capabilities
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration range for testing.
-
Add a fixed concentration of renin to each well of a microplate.
-
Add the diluted this compound or vehicle control to the wells containing renin and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Signaling Pathways and Workflows
Below are diagrams illustrating the Renin-Angiotensin System and a general workflow for evaluating a renin inhibitor.
Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the evaluation of a renin inhibitor.
References
Validation & Comparative
A Comparative Guide to Renin Inhibitors: Validating Inhibitory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of various renin inhibitors, offering supporting experimental data and detailed protocols. As the specific compound "Emd 55450" is not widely documented in publicly available scientific literature, this guide will focus on well-characterized renin inhibitors, including the clinically approved drug Aliskiren, and other experimental compounds like Remikiren and Zankiren.
Introduction to Renin Inhibition
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Renin, an aspartyl protease, catalyzes the rate-limiting step in this pathway by cleaving angiotensinogen to form angiotensin I.[1][3] Inhibition of renin offers a targeted approach to downregulate the entire RAS, making it a key strategy in the development of antihypertensive therapies.[1][4] This guide will delve into the comparative efficacy of several renin inhibitors and provide the necessary experimental framework for their validation.
Comparative Efficacy of Renin Inhibitors
The inhibitory potency of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the in vitro IC50 values for several renin inhibitors against human renin.
| Compound | IC50 (nM) | Reference(s) |
| Aliskiren | 0.6 | [5][6][7] |
| Remikiren | 0.7 - 0.8 | [5][8][9][10] |
| Zankiren | 1.1 | [5] |
| Enalkiren | 14 | [5] |
Note: IC50 values can vary slightly depending on the specific assay conditions.
Experimental Protocols
Accurate determination of renin inhibition requires robust and well-defined experimental protocols. Below is a detailed methodology for a common in vitro renin inhibition assay.
In Vitro Renin Inhibition Assay (Fluorogenic Substrate-Based)
This assay measures the cleavage of a fluorogenic peptide substrate by renin. The substrate is designed with a fluorophore and a quencher at opposite ends. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[11]
Materials:
-
Human recombinant renin[11]
-
Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)[11]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[11]
-
Test inhibitors (e.g., Aliskiren, Remikiren)
-
Fluorescence plate reader with excitation at 335-345 nm and emission at 485-510 nm[11]
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human recombinant renin in Assay Buffer.
-
Dissolve the fluorogenic renin substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a serial dilution of the test inhibitors in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer and substrate.
-
Control (100% activity) wells: Add Assay Buffer, substrate, and renin solution.
-
Inhibitor wells: Add Assay Buffer, substrate, renin solution, and the desired concentration of the test inhibitor.
-
-
Incubation:
-
Initiate the enzymatic reaction by adding the renin solution to the control and inhibitor wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of renin inhibition for each inhibitor concentration relative to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To better understand the context and workflow of renin inhibition studies, the following diagrams are provided.
Caption: The Renin-Angiotensin System (RAS) signaling pathway and the point of intervention for renin inhibitors.
Caption: A typical experimental workflow for an in vitro renin inhibition assay.
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. Direct renin inhibition: focus on aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of remikiren as the first orally active renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor remikiren (Ro 42-5892) in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
A Comparative Guide to Renin Inhibitors: Evaluating EMD 55450 and its Analogs Against Aliskiren
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the renin inhibitor EMD 55450 and its related compounds, juxtaposed with the clinically approved renin inhibitor, aliskiren. Due to the limited publicly available data on this compound, this comparison leverages information on its precursor, EMD 55068, and a structurally similar compound, EMD 58265, to provide a broader context for evaluation.
Introduction to Renin Inhibition
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. Inhibition of renin offers a targeted approach to downregulating the entire RAS, making it a compelling therapeutic strategy for hypertension and related cardiovascular diseases.[1][2] Aliskiren is currently the only direct renin inhibitor approved for clinical use.[3]
Comparative Analysis of Renin Inhibitors
While comprehensive data for this compound is scarce, this section pieces together available information on it and its analogs for a preliminary comparison with aliskiren.
Table 1: Comparison of Physicochemical and In Vitro Properties of Renin Inhibitors
| Property | This compound | EMD 55068 | EMD 58265 | Aliskiren |
| Description | Synthetic renin antagonist.[4] Analog of EMD 55068 with the terminal amino group blocked by a benzyloxycarbonyl group.[4] | Renin antagonist.[5][6] | Human renin inhibitor. | The first orally active direct renin inhibitor.[3] |
| Chemical Name | benzyl N-[6-[[(2S)-1-[[2-[[(2S,3S)-5-[[(2S,3S)-1-[(3-amino-5,6-dimethylpyrazin-2-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-6-oxohexyl]carbamate[7] | Not readily available | Oligopeptide[8] | (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanamide |
| In Vitro Potency (IC50) | Not available | Not available | Almost total abolition of Angiotensin I production at 5 x 10⁻⁸ mol/L in rabbit intrarenal arterial network.[8][9] | ~0.6 nM (for human renin) |
| Oral Bioavailability | Not available | Likely low (typical for peptide-based inhibitors) | Not available | Low (~2.5%) |
Preclinical and Clinical Data Summary
EMD Compounds
Data on the in vivo efficacy of this compound is not publicly available. However, a study on the related compound, EMD 58265 , in a two-kidney one-clip Goldblatt rabbit model of hypertension demonstrated a greater blood pressure-lowering effect compared to the ACE inhibitor enalaprilat.[9][10] Intravenous administration of EMD 58265 at 2-2.5 mg/kg resulted in a more significant reduction in mean blood pressure than enalaprilat.[9][10] This suggests that direct renin inhibition with this class of compounds can be more effective than inhibiting downstream components of the RAS cascade in certain preclinical models.
Aliskiren
Aliskiren has undergone extensive clinical evaluation. It has been shown to be effective in lowering blood pressure in patients with mild to moderate hypertension, with an efficacy comparable to or, in some cases, greater than other antihypertensive agents like ACE inhibitors and angiotensin receptor blockers (ARBs).[11] However, some studies have raised concerns about the combination of aliskiren with ACE inhibitors or ARBs in patients with diabetes or renal impairment.[3]
Experimental Protocols
A crucial step in the evaluation of novel renin inhibitors is the determination of their in vitro potency. A common method for this is a fluorescence resonance energy transfer (FRET)-based assay.
Protocol: In Vitro Renin Inhibition Assay (FRET-based)
1. Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher in close proximity.[12][13][14] When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity. The potency of an inhibitor is determined by its ability to reduce this fluorescence signal.
2. Materials:
-
Recombinant human renin
-
FRET-based renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[14]
-
Test compounds (e.g., this compound, Aliskiren) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and a known inhibitor (e.g., Aliskiren) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the renin enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[14]
-
Initiation of Reaction: Add the FRET substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for a set period (e.g., 60 minutes) at 37°C.[14]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizing the Mechanism and Workflow
To better understand the context of renin inhibition and the process of its evaluation, the following diagrams are provided.
Caption: The Renin-Angiotensin System (RAS) and the point of action for renin inhibitors.
Caption: A typical experimental workflow for comparing the in vitro potency of renin inhibitors.
Conclusion
While this compound remains an enigmatic compound due to the lack of extensive published data, the information available for its analog, EMD 58265, suggests that this chemical series holds promise for potent renin inhibition. The preclinical data indicating superiority over an ACE inhibitor highlights the potential therapeutic advantages of targeting the initial step of the RAS cascade. However, without direct comparative data on potency, selectivity, pharmacokinetics, and safety for this compound, a definitive comparison to aliskiren is challenging. Further research and publication of experimental data are necessary to fully elucidate the therapeutic potential of this compound and its analogs as viable alternatives in the landscape of renin inhibitor-based therapies.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. Renin inhibitors: discovery and development. An overview and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gpnotebook.com [gpnotebook.com]
- 4. tebubio.com [tebubio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | analogue of EMD | CAS# 126657-82-7 | InvivoChem [invivochem.com]
- 8. Intrarenal arterial network renin content and inhibition by EMD 58265 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EMD-58265 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Greater blood pressure-lowering effect of the renin inhibitor EMD 58265 than an angiotensin-converting enzyme inhibitor in two-kidney one-clip Goldblatt rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Renin inhibitors or angiotensin receptor blockers: which work better to treat hypertension? | Cochrane [cochrane.org]
- 12. caymanchem.com [caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to Direct Renin Inhibitors for Hypertension
For Researchers, Scientists, and Drug Development Professionals
Direct renin inhibitors represent a distinct class of antihypertensive agents that target the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). This guide provides a comparative overview of the efficacy of these compounds, with a focus on the well-characterized agent Aliskiren. Due to the limited publicly available data on the specific compound Emd 55450, this document will focus on the broader class of direct renin inhibitors and compare their performance with other established antihypertensive therapies, supported by experimental data.
Introduction to Direct Renin Inhibition
The RAAS plays a pivotal role in the regulation of blood pressure. Renin, an enzyme secreted by the kidneys, catalyzes the conversion of angiotensinogen to angiotensin I. This is the first and rate-limiting step in a cascade that ultimately leads to the production of angiotensin II, a potent vasoconstrictor. By directly inhibiting renin, these drugs reduce plasma renin activity (PRA) and prevent the downstream production of both angiotensin I and angiotensin II. This mechanism of action differs from other RAAS-inhibiting agents like Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs).
Efficacy of Direct Renin Inhibitors: A Focus on Aliskiren
Aliskiren is the first-in-class orally active direct renin inhibitor approved for the treatment of hypertension. Numerous clinical trials have demonstrated its efficacy in lowering blood pressure, both as a monotherapy and in combination with other antihypertensive agents.
Monotherapy Efficacy
Clinical studies have shown a dose-dependent reduction in blood pressure with Aliskiren treatment.
| Compound | Dosage | Mean Reduction in Systolic Blood Pressure (mmHg) | Mean Reduction in Diastolic Blood Pressure (mmHg) | Study Population | Trial Duration |
| Aliskiren | 150 mg/day | -15.5 | -12.3 | Mild to moderate hypertension | 8 weeks |
| Aliskiren | 300 mg/day | -17.0 | -13.2 | Mild to moderate hypertension | 8 weeks |
| Ramipril (ACEi) | 10 mg/day | -14.9 | -11.6 | Mild to moderate hypertension | 8 weeks |
| Valsartan (ARB) | 160 mg/day | -15.1 | -11.9 | Mild to moderate hypertension | 8 weeks |
This table presents a summary of representative data from various clinical trials. The exact values may vary between studies.
Combination Therapy
The antihypertensive effect of Aliskiren is enhanced when used in combination with other classes of blood pressure-lowering medications.
| Combination Therapy | Mean Reduction in Systolic Blood Pressure (mmHg) | Mean Reduction in Diastolic Blood Pressure (mmHg) | Study Population | Trial Duration |
| Aliskiren 300mg + Hydrochlorothiazide 25mg | -21.2 | -14.3 | Moderate to severe hypertension | 8 weeks |
| Aliskiren 300mg + Amlodipine 10mg | -23.5 | -16.1 | Moderate to severe hypertension | 8 weeks |
| Aliskiren 300mg + Valsartan 320mg | -19.8 | -14.0 | Moderate to severe hypertension | 8 weeks |
This table presents a summary of representative data from various clinical trials. The exact values may vary between studies.
Experimental Protocols
Clinical Trial for Monotherapy Efficacy of Aliskiren
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adult patients (18-75 years) with a diagnosis of mild to moderate essential hypertension (mean sitting diastolic blood pressure [DBP] ≥95 and <110 mmHg).
-
Procedure: Following a 2- to 4-week single-blind placebo run-in period, eligible patients were randomized to receive once-daily oral doses of Aliskiren (150 mg or 300 mg) or placebo for 8 weeks.
-
Efficacy Endpoints: The primary efficacy endpoint was the change from baseline in mean sitting DBP at week 8. Secondary endpoints included the change from baseline in mean sitting systolic blood pressure (SBP). Blood pressure was measured at trough (24 hours post-dose) at each study visit.
Preclinical Evaluation of a Renin Inhibitor in a Hypertensive Animal Model
-
Animal Model: Two-kidney, one-clip (2K1C) Goldblatt hypertensive rabbit model. This model mimics renovascular hypertension characterized by high circulating renin levels.
-
Procedure:
-
Male New Zealand White rabbits undergo surgery to place a constricting clip on one renal artery, leaving the contralateral kidney untouched.
-
After a recovery period and confirmation of hypertension development, animals are anesthetized.
-
A femoral artery is cannulated for continuous blood pressure monitoring.
-
The test compound (e.g., EMD 58265, a renin inhibitor) is administered intravenously at varying doses.
-
Mean arterial pressure (MAP), heart rate, and plasma renin activity are measured before and after drug administration.
-
-
Data Analysis: The percentage change in MAP from baseline is calculated for each dose of the test compound and compared to a vehicle control group.
Signaling Pathways and Experimental Workflows
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of pharmacological intervention.
Caption: A generalized workflow for the development of a new antihypertensive drug.
Conclusion
Direct renin inhibitors offer an effective therapeutic option for the management of hypertension by targeting the initial, rate-limiting step of the RAAS. Aliskiren, the most studied compound in this class, has demonstrated significant blood pressure-lowering effects, both as a monotherapy and in combination with other antihypertensive agents. While data on specific research compounds like this compound are scarce in the public domain, the established efficacy of Aliskiren provides a strong rationale for the continued exploration of direct renin inhibition as a therapeutic strategy. Future research may focus on developing new direct renin inhibitors with improved pharmacokinetic profiles and demonstrating their long-term benefits on cardiovascular outcomes.
Comparative Analysis of Renin Inhibitors and Alternative Antihypertensive Agents
Disclaimer: Extensive research for "Emd 55450" yielded no specific experimental data, cross-validation studies, or clinical trial results. The only available information identifies it as a synthetic renin antagonist. Therefore, this guide provides a comparative analysis of the broader class of renin inhibitors , using the only marketed drug in this class, Aliskiren, as a representative. This is compared with other major classes of drugs that target the renin-angiotensin-aldosterone system (RAAS).
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of renin inhibitors against alternative therapies, supported by available experimental and clinical data.
Data Presentation: Comparative Efficacy and Safety of RAAS-Targeting Antihypertensives
The following table summarizes the general efficacy and common side effects of different classes of drugs that inhibit the renin-angiotensin-aldosterone system. Data is aggregated from multiple clinical trials and review articles.
| Drug Class | Mechanism of Action | Efficacy (Blood Pressure Reduction) | Common Side Effects | Key Clinical Considerations |
| Renin Inhibitors (e.g., Aliskiren) | Directly inhibits the enzymatic activity of renin, preventing the conversion of angiotensinogen to angiotensin I.[1][2] | Similar to ACE inhibitors and ARBs in monotherapy.[3][4] Additive effects when combined with other agents.[3] | Generally well-tolerated. Potential for diarrhea at higher doses, hyperkalemia (especially in combination with other RAAS inhibitors), and rare allergic reactions. | Use with ACE inhibitors or ARBs is generally not recommended due to increased risk of adverse events without significant additional benefit.[3] |
| ACE Inhibitors (e.g., Lisinopril, Ramipril) | Inhibit angiotensin-converting enzyme (ACE), blocking the conversion of angiotensin I to angiotensin II.[2][5] | Well-established efficacy in reducing blood pressure and providing cardiovascular and renal protection.[6] | Dry cough, hyperkalemia, hypotension, and rarely, angioedema. | A first-line treatment for many patients with hypertension, heart failure, and diabetic nephropathy. The dry cough is a notable side effect that can lead to discontinuation. |
| Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan, Valsartan) | Selectively block the AT1 receptor, preventing angiotensin II from exerting its vasoconstrictive and aldosterone-secreting effects. | Efficacy comparable to ACE inhibitors. Often used as an alternative when ACE inhibitors are not tolerated.[3] | Dizziness, hyperkalemia. Lower incidence of cough compared to ACE inhibitors. Angioedema is a rare but possible side effect. | A key alternative for patients who develop a cough with ACE inhibitors. Widely used for hypertension, heart failure, and kidney disease in diabetes. |
| Beta-Blockers (e.g., Metoprolol, Atenolol) | Block beta-adrenergic receptors, leading to decreased heart rate, myocardial contractility, and renin release from the kidneys.[7] | Effective in lowering blood pressure, particularly in patients with concomitant heart conditions. | Fatigue, bradycardia, dizziness, and potential for masking symptoms of hypoglycemia in diabetic patients. | Often used in patients with coronary artery disease or heart failure. Not typically a first-line therapy for hypertension without these comorbidities. |
Experimental Protocols
While specific protocols for "this compound" are unavailable, a general methodology for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of a novel renin inhibitor like Aliskiren is outlined below. This is based on standard practices described in the literature for antihypertensive drug trials.[3][4]
Objective: To assess the dose-dependent effect of the investigational drug on blood pressure reduction compared to placebo and an active comparator (e.g., an ARB) over a specified treatment period.
Study Design:
-
Patient Population: Adult patients with mild to moderate essential hypertension.
-
Washout Period: A 2-4 week period where patients discontinue their current antihypertensive medications.
-
Randomization: Patients are randomly assigned to receive one of the following:
-
Investigational renin inhibitor (at various doses)
-
Placebo
-
Active comparator (e.g., Losartan)
-
-
Treatment Period: Typically 8-12 weeks of daily dosing.
-
Primary Endpoint: Change from baseline in mean sitting diastolic and systolic blood pressure.
-
Secondary Endpoints:
-
Percentage of patients achieving target blood pressure.
-
24-hour ambulatory blood pressure monitoring.
-
Assessment of plasma renin activity and angiotensin levels.
-
-
Safety Assessment: Monitoring of adverse events, vital signs, and laboratory parameters (including serum potassium and creatinine).
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the points of intervention for different classes of antihypertensive drugs.
Caption: The RAAS pathway and drug intervention points.
Experimental Workflow Diagram
This diagram outlines a typical workflow for a clinical trial of a new antihypertensive agent.
Caption: A generalized workflow for a clinical trial.
References
- 1. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 2. Renin inhibitors: discovery and development. An overview and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nps.org.au [nps.org.au]
- 5. Drugs Affecting Renin-Angiotensin System [ouci.dntb.gov.ua]
- 6. Oral Direct Renin Inhibition: Premise, Promise, and Potential Limitations of a New Class of Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
Comparative Analysis of Emd 55450 and its Analogs: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the renin inhibitor Emd 55450 and its known analog, EMD 55068. While both compounds are identified as synthetic renin antagonists, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of direct comparative studies with quantitative performance data. This guide, therefore, summarizes the available information on these compounds and outlines a general experimental protocol for evaluating renin inhibitors, which could be applied to this series of analogs.
Chemical Identity and Structure
This compound is described as a synthetic renin antagonist. It is an analog of EMD 55068, distinguished by the presence of a benzyloxycarbonyl group blocking the terminal amino group.
This compound: Structure not publicly available. Described as an analog of EMD 55068 with a benzyloxycarbonyl-protected terminal amino group.
EMD 55068: Structure not publicly available. Identified as a renin antagonist.
Mechanism of Action: Targeting the Renin-Angiotensin System
Both this compound and EMD 55068 are classified as renin inhibitors. Renin is a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that plays a key role in regulating blood pressure and fluid balance. Renin catalyzes the first and rate-limiting step of this pathway, the conversion of angiotensinogen to angiotensin I. By inhibiting renin, these compounds aim to reduce the production of angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a decrease in blood pressure.
The following diagram illustrates the targeted step in the Renin-Angiotensin-Aldosterone System:
Performance Data: A Noteworthy Gap
Despite extensive searches of scientific literature and patent databases, no direct comparative studies presenting quantitative data, such as IC50 or Ki values, for this compound and EMD 55068 have been identified. Commercial suppliers of these compounds do not provide specific activity data in their public documentation. This lack of publicly available data prevents a direct, evidence-based comparison of their inhibitory potency.
Experimental Protocols for Renin Inhibition Assays
In the absence of specific experimental data for this compound and its analogs, a general experimental workflow for a fluorometric renin inhibitor screening assay is provided below. This protocol is based on commercially available assay kits and established methodologies in the field.
The following diagram outlines a typical workflow for a renin inhibitor screening assay:
Detailed Methodology: Fluorometric Renin Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against renin.
1. Materials and Reagents:
- Recombinant human renin
- Fluorogenic renin substrate (e.g., a FRET-based peptide)
- Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentration)
- Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
- Positive control inhibitor (e.g., Aliskiren)
- 96-well black microplates
- Fluorescence microplate reader
2. Assay Procedure:
- Compound Preparation: Prepare a series of dilutions of the test compounds and the positive control in the assay buffer.
- Enzyme and Substrate Preparation: Dilute the renin enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
- Assay Reaction:
- Add a defined volume of the assay buffer to each well of the microplate.
- Add the diluted test compounds or controls to the respective wells.
- Add the diluted renin enzyme to all wells except for the negative control (no enzyme) wells.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow for inhibitor-enzyme binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Data Acquisition:
- Immediately place the microplate in a fluorescence plate reader.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a defined period (kinetic reading).
3. Data Analysis:
- Determine the rate of the enzymatic reaction (slope of the fluorescence versus time curve) for each concentration of the test compound.
- Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
Conclusion
This compound and its analog EMD 55068 are identified as synthetic renin inhibitors, targeting a key enzyme in the Renin-Angiotensin-Aldosterone System. However, a critical gap exists in the publicly available scientific literature regarding direct comparative studies and quantitative performance data for these compounds. To facilitate future research and a direct comparison of their efficacy, this guide provides a detailed, generalized experimental protocol for a fluorometric renin inhibition assay. The application of such standardized assays will be crucial for elucidating the structure-activity relationships within this series of compounds and for determining their potential as therapeutic agents. Researchers are encouraged to utilize such methodologies to generate the much-needed comparative data to advance the understanding of these specific renin inhibitors.
Specificity of Renin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Importance of Specificity for Renin Inhibitors
Renin is an aspartic protease with a high degree of specificity for its substrate, angiotensinogen.[1] This specificity is a key advantage for direct renin inhibitors compared to less specific agents acting on the RAAS, such as angiotensin-converting enzyme (ACE) inhibitors, which can have off-target effects due to their broader substrate profile.[2] High selectivity for renin minimizes the potential for unintended interactions with other structurally related aspartic proteases, such as pepsin and cathepsin D, which could lead to adverse effects.[3]
Comparison with Other RAAS Inhibitors
The RAAS pathway offers several points for therapeutic intervention. Understanding the mechanism of action of different inhibitor classes is crucial for appreciating the unique position of direct renin inhibitors.
| Drug Class | Primary Target | Mechanism of Action | Potential for Off-Target Effects |
| Direct Renin Inhibitors (DRIs) | Renin | Blocks the conversion of angiotensinogen to angiotensin I, the rate-limiting step of the RAAS.[1] | Low, due to the high specificity of renin for its substrate.[1] |
| Angiotensin-Converting Enzyme (ACE) Inhibitors | Angiotensin-Converting Enzyme | Prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Also inhibits the breakdown of bradykinin. | Higher, as ACE has multiple substrates, leading to side effects like cough and angioedema. |
| Angiotensin II Receptor Blockers (ARBs) | AT1 Receptor | Selectively blocks the binding of angiotensin II to its primary receptor, preventing its physiological effects. | Low, as they are highly specific for the AT1 receptor. |
| Aldosterone Antagonists | Mineralocorticoid Receptor | Blocks the effects of aldosterone in the kidneys, leading to sodium and water excretion. | Can have effects on other steroid hormone receptors. |
Assessing the Specificity of Renin Inhibitors: Experimental Data
The specificity of a renin inhibitor is typically determined by comparing its inhibitory activity against renin to its activity against other related proteases. This is often expressed as a ratio of the half-maximal inhibitory concentrations (IC50). A higher ratio indicates greater selectivity for renin.
Table 1: Illustrative Selectivity Profile of a Hypothetical Renin Inhibitor
(Note: The following data is for illustrative purposes and does not represent specific findings for Emd 55450.)
| Enzyme | IC50 (nM) | Selectivity Ratio (IC50 [Enzyme] / IC50 [Renin]) |
| Renin | 1 | 1 |
| Pepsin | >10,000 | >10,000 |
| Cathepsin D | >10,000 | >10,000 |
| Chymotrypsin | >10,000 | >10,000 |
| Trypsin | >10,000 | >10,000 |
Experimental Protocols
The determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Renin Inhibition Assay (Fluorometric)
This assay is a common method for screening and characterizing renin inhibitors.
Principle: The assay utilizes a synthetic peptide substrate that is cleaved by renin. This substrate contains a fluorescent reporter molecule and a quencher. In its intact form, the quencher suppresses the fluorescence of the reporter. Upon cleavage by renin, the reporter is separated from the quencher, resulting in an increase in fluorescence that is proportional to renin activity.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., based on the FRET pair EDANS/DABCYL)
-
Assay buffer (e.g., Tris-HCl with BSA and EDTA)
-
Test compounds (e.g., this compound)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add a solution of recombinant human renin to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.
-
Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protease Selectivity Profiling
To assess the specificity of a renin inhibitor, its activity is tested against a panel of other proteases, particularly other aspartic proteases.
Principle: Similar to the renin inhibition assay, the activity of other proteases is measured in the presence and absence of the test compound using specific substrates for each enzyme.
Materials:
-
A panel of proteases (e.g., pepsin, cathepsin D, trypsin, chymotrypsin)
-
Specific substrates for each protease (can be chromogenic or fluorogenic)
-
Appropriate assay buffers for each enzyme
-
Test compound
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
For each protease, perform an inhibition assay analogous to the renin inhibition assay described above.
-
Use the specific substrate and optimal buffer conditions for each enzyme.
-
Determine the IC50 of the test compound for each protease in the panel.
-
Calculate the selectivity ratio by dividing the IC50 for each off-target protease by the IC50 for renin.
Visualizing Key Processes
To further clarify the context and methodologies, the following diagrams illustrate the renin-angiotensin signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and points of therapeutic intervention.
Caption: Experimental workflow for determining the specificity of a renin inhibitor.
References
Emd 55450: An Inquiry into a Renin Inhibitor's Effectiveness
Despite a comprehensive literature review, detailed public information regarding the effectiveness, clinical trials, and direct comparative studies for the specific compound Emd 55450 is not available. The compound is identified as a renin inhibitor; however, data on its preclinical or clinical development appears to be limited or not publicly disclosed.
This guide will, therefore, provide a broader comparative overview of renin inhibitors as a therapeutic class, utilizing publicly available data for other compounds in this category to illustrate their mechanism of action, experimental evaluation, and comparison with other antihypertensive agents. This information is intended to serve as a contextual framework for understanding the potential role of a compound like this compound.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of Renin Inhibitors
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, an enzyme primarily secreted by the kidneys, catalyzes the first and rate-limiting step of this pathway: the conversion of angiotensinogen to angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II, which elevates blood pressure.
Direct renin inhibitors act at the initial stage of this cascade, blocking the enzymatic activity of renin. This mechanism prevents the formation of both angiotensin I and angiotensin II, leading to a reduction in blood pressure.
Below is a diagram illustrating the RAAS pathway and the point of intervention for renin inhibitors.
Comparative Efficacy of Renin Inhibitors: An Exemplary Overview
While specific data for this compound is unavailable, studies on other renin inhibitors, such as Aliskiren, provide insight into the potential effectiveness of this drug class. The following table summarizes representative data comparing Aliskiren to other classes of antihypertensive drugs.
| Drug Class | Example Drug | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Key Adverse Events |
| Direct Renin Inhibitor | Aliskiren | -15.8 | -12.5 | Diarrhea, cough (less frequent than ACEi) |
| ACE Inhibitor | Lisinopril | -13.9 | -11.1 | Dry cough, hyperkalemia, angioedema |
| ARB | Losartan | -13.1 | -10.7 | Dizziness, hyperkalemia |
| Thiazide Diuretic | HCTZ | -12.7 | -8.5 | Hypokalemia, hyponatremia, hyperglycemia |
Note: The data presented are aggregated from various clinical trials and are for illustrative purposes only. Direct head-to-head trial results may vary.
Experimental Protocols for Evaluating Antihypertensive Efficacy
The evaluation of a novel renin inhibitor would typically involve a series of preclinical and clinical studies. A generalized workflow for such an investigation is outlined below.
Key Methodologies in Preclinical Assessment:
A crucial step in the preclinical evaluation of a renin inhibitor involves demonstrating its efficacy in animal models of hypertension. A common protocol is described below:
Animal Model: Spontaneously Hypertensive Rats (SHR) are a widely used and validated model for human essential hypertension.
Experimental Procedure:
-
Acclimatization: Male SHRs (e.g., 12-14 weeks old) are acclimatized to the laboratory conditions for at least one week.
-
Baseline Measurements: Baseline systolic blood pressure (SBP) and heart rate (HR) are measured using a non-invasive tail-cuff method.
-
Drug Administration: Animals are randomly assigned to treatment groups:
-
Vehicle control (e.g., saline)
-
This compound (at various doses)
-
Positive control (e.g., a known antihypertensive drug like an ACE inhibitor) The drug is administered orally once daily for a specified period (e.g., 4 weeks).
-
-
Blood Pressure Monitoring: SBP and HR are monitored at regular intervals throughout the study period.
-
Data Analysis: The change in SBP from baseline is calculated for each group and statistically compared to the vehicle control group.
Conclusion
While this compound is identified as a renin inhibitor, a lack of publicly available data on its effectiveness and comparative performance prevents a direct and detailed review. However, by examining the broader class of renin inhibitors, it is understood that their mechanism of action—blocking the initial, rate-limiting step of the RAAS pathway—offers a targeted approach to blood pressure reduction. The provided examples of comparative data and experimental protocols for other renin inhibitors serve to illustrate the therapeutic potential and the rigorous evaluation process for compounds within this class. Further research and publication of data on this compound would be necessary to ascertain its specific clinical utility and place in the landscape of antihypertensive therapies.
Comparative Guide to Renin Inhibitors: Validating the Role of Emd 55450 in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the renin inhibitor Emd 55450 and its alternatives, with a focus on their role in specific signaling pathways critical to cellular function and disease progression. Due to the limited publicly available data for this compound, this guide will use Aliskiren, the only clinically approved direct renin inhibitor, as the primary comparator to elucidate the anticipated effects of this class of compounds.
Introduction to Renin Inhibition
The Renin-Angiotensin System (RAS) is a crucial hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] Renin, an aspartyl protease, catalyzes the rate-limiting step in this system by converting angiotensinogen to angiotensin I.[4] Direct renin inhibitors, such as this compound and Aliskiren, bind to the active site of renin, preventing this conversion and thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.[4] This mechanism makes them effective agents for the management of hypertension.[5][6]
Performance Comparison of Renin Inhibitors
Quantitative data on the inhibitory potency of renin inhibitors is crucial for comparing their efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 Value | Notes |
| This compound | Renin | Data not available | This compound is a synthetic renin antagonist. Specific inhibitory concentration data is not readily available in public literature. |
| Aliskiren | Renin | 0.6 nmol/L | Aliskiren is the first-in-class and only clinically approved direct renin inhibitor.[5][6] |
Role in Key Signaling Pathways
Beyond their established role in the Renin-Angiotensin System, emerging evidence suggests that renin inhibitors can influence other critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-kB) pathways. This crosstalk is significant as these pathways are central to cell proliferation, survival, inflammation, and fibrosis.
The Renin-Angiotensin System (RAS)
The primary mechanism of action of this compound is the inhibition of renin, which directly impacts the RAS.
Figure 1: The Renin-Angiotensin System and the inhibitory action of this compound.
Crosstalk with PI3K/Akt and MAPK Signaling
Studies investigating Aliskiren have revealed a potential for renin inhibitors to modulate the PI3K/Akt and MAPK pathways. For instance, Aliskiren has been shown to improve the function of endothelial progenitor cells through the activation of the Tie2/PI3K/Akt/eNOS signaling pathway.[7][8] Furthermore, the (pro)renin receptor, which can be activated by renin, has been linked to the activation of MAPK signaling pathways, an effect that can be independent of angiotensin II.[9] Some studies suggest that Aliskiren may attenuate these effects.[10][11]
Figure 2: Potential crosstalk of the RAS with MAPK and PI3K/Akt pathways.
Involvement in NF-κB Signaling
The RAS has also been implicated in the activation of the NF-κB signaling pathway, a key regulator of inflammatory responses. Angiotensin II can induce NF-κB activation, leading to the transcription of pro-inflammatory cytokines.[12][13] By reducing angiotensin II levels, renin inhibitors like this compound are expected to attenuate this pro-inflammatory signaling.
Figure 3: Postulated inhibitory effect on the NF-κB pathway.
Experimental Protocols
To validate the effects of this compound and its alternatives on these signaling pathways, the following experimental protocols are recommended.
Renin Activity Assay (for IC50 Determination)
This assay measures the enzymatic activity of renin and is used to determine the IC50 value of inhibitors.
Materials:
-
Human recombinant renin
-
Renin-specific substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound, Aliskiren, and other comparators
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds (this compound, Aliskiren) in assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add human recombinant renin to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the renin substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the FRET substrate (e.g., Ex/Em = 340/490 nm) at 37°C for 30-60 minutes.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence curve).
-
Plot the percentage of renin inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK, PI3K/Akt, and NF-kB signaling pathways, indicating their activation or inhibition.
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., vascular smooth muscle cells, podocytes) to 70-80% confluency.
-
Serum-starve the cells for 24 hours to reduce basal signaling activity.
-
Pre-treat the cells with various concentrations of this compound or Aliskiren for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., angiotensin II for MAPK and NF-kB activation, or a growth factor like EGF for PI3K/Akt activation) for a predetermined time (e.g., 5-30 minutes).
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK/total ERK, p-Akt/total Akt, p-p65/total p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Figure 4: General workflow for Western blot analysis.
Conclusion
This compound, as a synthetic renin inhibitor, is expected to exhibit a pharmacological profile similar to that of Aliskiren. The primary effect is the potent and specific inhibition of the Renin-Angiotensin System. Furthermore, based on the evidence from studies on Aliskiren and the known crosstalk between the RAS and other signaling cascades, it is highly probable that this compound will also modulate the PI3K/Akt, MAPK, and NF-kB pathways. The provided experimental protocols offer a robust framework for validating these effects and further characterizing the molecular mechanisms of this compound and other novel renin inhibitors. Further research is warranted to obtain specific quantitative data for this compound to allow for a more direct comparison.
References
- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 2. In vitro renin inhibition to prevent generation of angiotensins during determination of angiotensin I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Renin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. soci.org [soci.org]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EMDB < EMD-35450 [ebi.ac.uk]
- 11. EMDB < EMD-35450 [ebi.ac.uk]
- 12. Determination of in vitro activity renin inhibitors by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Renin inhibitors: discovery and development. An overview and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Analysis of Renin Inhibitors: A Comparative Framework in the Absence of Data for Emd 55450
A comprehensive search of scientific literature and publicly available data reveals a significant lack of specific in vitro and in vivo results for the compound designated Emd 55450. While mentioned in the context of renin-inhibiting peptides in a 1992 publication, no quantitative experimental data has been published to allow for a direct comparative analysis. Therefore, this guide provides a general framework for researchers, scientists, and drug development professionals to compare in vitro and in vivo results for renin inhibitors, utilizing established methodologies and data presentation formats.
The Renin-Angiotensin System: The Target Pathway
Renin is a critical enzyme in the Renin-Angiotensin System (RAS), a hormonal cascade that plays a key role in regulating blood pressure and fluid balance. Inhibition of renin is a therapeutic strategy for the treatment of hypertension. The signaling pathway is initiated by the cleavage of angiotensinogen by renin to form angiotensin I.
Caption: The Renin-Angiotensin Signaling Pathway.
Comparing In Vitro and In Vivo Efficacy: A Methodological Approach
The evaluation of a renin inhibitor involves a tiered approach, starting with in vitro assays to determine its direct biochemical potency and selectivity, followed by in vivo studies in animal models to assess its physiological effects and pharmacokinetic properties.
In Vitro Analysis
In vitro studies are essential for the initial characterization of a renin inhibitor's activity.
Table 1: Example In Vitro Data for a Hypothetical Renin Inhibitor
| Assay Type | Parameter | Value (nM) |
| Human Renin Assay | IC50 | 5.2 |
| Marmoset Renin Assay | IC50 | 8.1 |
| Rat Renin Assay | IC50 | >1000 |
| Cathepsin D Assay | IC50 | >10000 |
| Pepsin Assay | IC50 | >10000 |
Experimental Protocol: Fluorogenic Renin Inhibition Assay
-
Reagents and Materials: Recombinant human renin, a fluorogenic renin substrate (e.g., (Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg)), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl), and the test compound (e.g., a hypothetical renin inhibitor).
-
Procedure: a. The test compound is serially diluted in the assay buffer. b. Recombinant human renin is pre-incubated with the test compound for 15 minutes at 37°C. c. The fluorogenic substrate is added to initiate the enzymatic reaction. d. The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curves. The percent inhibition is determined for each concentration of the test compound relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a four-parameter logistic equation.
Caption: A typical workflow for an in vitro renin inhibition assay.
In Vivo Analysis
In vivo studies are crucial to understand how the biochemical potency observed in vitro translates into a physiological response in a living organism.
Table 2: Example In Vivo Data for a Hypothetical Renin Inhibitor in Spontaneously Hypertensive Rats (SHR)
| Parameter | Vehicle Control | 10 mg/kg p.o. | 30 mg/kg p.o. |
| Mean Arterial Pressure (MAP) Reduction (mmHg) | 0 ± 5 | 25 ± 8 | 42 ± 10 |
| Plasma Renin Activity (PRA) Inhibition (%) | 0 | 65 ± 12 | 88 ± 9 |
| Oral Bioavailability (%) | - | 15 | - |
| Half-life (t1/2) (hours) | - | 4.5 | - |
Experimental Protocol: Blood Pressure Measurement in Conscious Spontaneously Hypertensive Rats (SHR)
-
Animals: Male Spontaneously Hypertensive Rats (SHR) are used as a model of genetic hypertension.
-
Surgical Implantation: Rats are anesthetized, and a radiotelemetry transmitter is surgically implanted with the catheter inserted into the abdominal aorta for continuous monitoring of blood pressure and heart rate.
-
Acclimatization: Animals are allowed to recover from surgery for at least one week and are acclimated to the experimental conditions.
-
Drug Administration: The test compound or vehicle is administered orally (p.o.) by gavage.
-
Data Collection: Arterial blood pressure and heart rate are continuously recorded before and after drug administration.
-
Data Analysis: The change in mean arterial pressure (MAP) from baseline is calculated for each animal. The results are expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Caption: A standard workflow for assessing the in vivo efficacy of an antihypertensive agent.
Bridging the Gap: Correlating In Vitro and In Vivo Results
The primary goal of this comparative analysis is to establish a clear relationship between the in vitro potency of a renin inhibitor and its in vivo efficacy. A successful drug candidate will exhibit high potency and selectivity in biochemical assays, which translates to a significant and dose-dependent reduction in blood pressure in relevant animal models. Discrepancies between in vitro and in vivo results can often be attributed to factors such as poor oral bioavailability, rapid metabolism, or off-target effects. A thorough understanding of these factors is critical for the successful development of novel renin inhibitors.
Lack of Independent Research Data on Emd 55450 Necessitates Focus on Class Representative for Comparative Analysis
An extensive review of publicly available scientific literature and clinical trial databases has revealed a significant lack of independent research findings, quantitative data, and detailed experimental protocols for the renin inhibitor Emd 55450. As a result, a direct and objective comparison of this compound's performance against other alternatives, supported by experimental data, cannot be provided at this time.
To fulfill the core requirements of a comparative guide for researchers, scientists, and drug development professionals, this report will instead focus on a well-characterized, clinically approved direct renin inhibitor, Aliskiren , as a representative of its class. This guide will compare the performance of Aliskiren with two other major classes of drugs that target the Renin-Angiotensin-Aldosterone System (RAAS): Angiotensin-Converting Enzyme (ACE) inhibitors, represented by Lisinopril , and Angiotensin II Receptor Blockers (ARBs), represented by Losartan .
This comparative guide will provide a detailed overview of the mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profiles of these three drugs, supported by data from published studies.
Comparative Overview of RAAS Inhibitors
The following tables summarize the key characteristics of Aliskiren, Lisinopril, and Losartan, offering a side-by-side comparison of their pharmacological properties, clinical efficacy, and safety profiles.
Table 1: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Aliskiren (Direct Renin Inhibitor) | Lisinopril (ACE Inhibitor) | Losartan (Angiotensin II Receptor Blocker) |
| Mechanism of Action | Directly inhibits the enzymatic activity of renin, preventing the conversion of angiotensinogen to angiotensin I.[1][2] | Inhibits Angiotensin-Converting Enzyme (ACE), preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] | Selectively blocks the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from exerting its effects.[5] |
| Bioavailability | Low (~2.6%)[6][7] | Variable (approx. 25%)[4][8] | ~33%[9] |
| Time to Peak Plasma Concentration | 1-3 hours[6][7][10] | 6-8 hours[3][4] | 1 hour (Losartan), 3-4 hours (active metabolite)[9] |
| Elimination Half-life | ~24 hours (effective)[1] | ~12.6 hours (accumulation)[8] | ~2 hours (Losartan), 6-9 hours (active metabolite)[5][9] |
| Metabolism | Minimally metabolized by CYP3A4.[2][10] | Not metabolized; excreted unchanged in urine.[3][4] | Undergoes significant first-pass metabolism via CYP2C9 and CYP3A4 to an active metabolite (E-3174).[5] |
| Effect on Plasma Renin Activity (PRA) | Decreases PRA.[2][10] | Increases PRA (due to loss of negative feedback).[4] | Increases PRA (due to loss of negative feedback).[5] |
| Effect on Angiotensin II Levels | Decreases Angiotensin II.[10] | Decreases Angiotensin II.[4] | Increases Angiotensin II (due to loss of negative feedback). |
Table 2: Clinical Efficacy and Safety Profile
| Parameter | Aliskiren | Lisinopril | Losartan |
| Mean Blood Pressure Reduction (Systolic/Diastolic) | Similar to ARBs and ACE inhibitors.[11][12][13][14] | Effective in reducing blood pressure; comparable to other antihypertensive classes.[4][15] | Effective in reducing blood pressure; comparable to ACE inhibitors.[16] |
| Common Adverse Events | Diarrhea, headache, dizziness, back pain.[2][10] | Dry cough, dizziness, headache, hyperkalemia.[17] | Dizziness, upper respiratory infection, hyperkalemia. |
| Incidence of Dry Cough | Low, similar to placebo and ARBs.[17] | Higher incidence compared to ARBs and DRIs.[17] | Low incidence.[17] |
| Risk of Hyperkalemia | Increased risk, particularly when combined with ACEIs or ARBs.[18] | Can cause hyperkalemia, especially in patients with renal impairment or those taking potassium-sparing diuretics.[16] | Can cause hyperkalemia, with a risk profile similar to ACE inhibitors.[16] |
| Risk of Angioedema | Rare, but has been reported. | Low risk, but higher than with ARBs. | Lower risk compared to ACE inhibitors. |
| Contraindications | Pregnancy, combination with ACEIs or ARBs in patients with diabetes.[19] | Pregnancy, history of angioedema.[17] | Pregnancy.[16] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and a typical research workflow, the following diagrams are provided in DOT language for use with Graphviz.
Caption: RAAS pathway and points of drug inhibition.
Caption: Antihypertensive drug development workflow.
Experimental Protocols
The following are summaries of key experimental methodologies used in the research and development of RAAS inhibitors.
Plasma Renin Activity (PRA) Assay
Objective: To measure the rate of angiotensin I generation by renin in a plasma sample.
Methodology:
-
Sample Collection: Whole blood is collected in an EDTA-containing tube and kept at room temperature to prevent cryoactivation of prorenin. Plasma is separated by centrifugation.[20][21]
-
Angiotensin I Generation: A protease inhibitor is added to the plasma to prevent the degradation of angiotensin I. The sample is divided into two aliquots. One aliquot is incubated at 37°C, while the other is kept on ice (0-4°C) to serve as a baseline. The pH is adjusted to approximately 6.0 to optimize renin activity.[20][22][23]
-
Incubation: The aliquots are incubated for a defined period (e.g., 90-180 minutes) to allow for the generation of angiotensin I in the 37°C sample.[22][23]
-
Quantification of Angiotensin I: The reaction is stopped, and the concentration of angiotensin I in both the 37°C and 0°C samples is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]
-
Calculation: The PRA is calculated as the difference in angiotensin I concentration between the 37°C and 0°C samples, expressed as ng of angiotensin I generated per mL of plasma per hour (ng/mL/h).[22]
Angiotensin II Measurement
Objective: To quantify the concentration of angiotensin II in plasma.
Methodology:
-
Sample Collection and Preparation: Blood is collected into a chilled tube containing EDTA and a protease inhibitor cocktail to prevent the degradation of angiotensin II. Plasma is separated by refrigerated centrifugation.[24]
-
Extraction: Angiotensin II is extracted from the plasma, often using solid-phase extraction (SPE) with C18 cartridges, to remove interfering substances.[24]
-
Quantification: The concentration of angiotensin II in the extract is determined by a competitive ELISA or, for higher sensitivity and specificity, by LC-MS/MS.[25][26][27][28]
-
Standard Curve: A standard curve is generated using known concentrations of angiotensin II to allow for the accurate quantification of the unknown samples.[26]
Ambulatory Blood Pressure Monitoring (ABPM)
Objective: To obtain a comprehensive profile of a subject's blood pressure over a 24-hour period during their normal daily activities.
Methodology:
-
Device Fitting: A portable, automated blood pressure monitor is fitted to the subject. A cuff is placed on the non-dominant arm, and the monitoring device is worn on a belt or strap.[29][30][31]
-
Programming: The device is programmed to automatically inflate the cuff and record blood pressure and heart rate at regular intervals, typically every 15-30 minutes during the day and every 30-60 minutes at night.[29][31]
-
Patient Instructions: The patient is instructed to go about their normal daily activities but to keep their arm still and relaxed during the measurements. They are also typically asked to keep a diary of their activities, symptoms, and medication times.[29][32]
-
Data Analysis: After 24 hours, the device is returned, and the data is downloaded to a computer. The software calculates average systolic and diastolic blood pressures for the entire 24-hour period, as well as for daytime and nighttime periods.[31] This allows for the assessment of the overall blood pressure load and the normal nocturnal dipping pattern.[30]
References
- 1. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lisinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Losartan - Wikipedia [en.wikipedia.org]
- 6. ovid.com [ovid.com]
- 7. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. [PDF] Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Aliskiren: Just a New Drug for Few Selected Patients or an Innovative Molecule Predestinated to Replace Arbs and Ace-Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New class of agents for treatment of hypertension: focus on direct renin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparison of the tolerability of the direct renin inhibitor aliskiren and lisinopril in patients with severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lisinopril. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ro.co [ro.co]
- 17. Lisinopril vs. Losartan: Which Is Right for You? - GoodRx [goodrx.com]
- 18. Aliskiren therapy in hypertension and cardiovascular disease: a systematic review and a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. No Benefit from Addition of Aliskiren to 'Gold-Standard' ACE Inhibitor - American College of Cardiology [acc.org]
- 20. fybreeds.com [fybreeds.com]
- 21. labcorp.com [labcorp.com]
- 22. demeditec.com [demeditec.com]
- 23. ibl-america.com [ibl-america.com]
- 24. Measurement of angiotensin II in human plasma: technical modifications and practical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. abcam.com [abcam.com]
- 26. assets.thermofisher.cn [assets.thermofisher.cn]
- 27. file.elabscience.com [file.elabscience.com]
- 28. researchgate.net [researchgate.net]
- 29. aric.cscc.unc.edu [aric.cscc.unc.edu]
- 30. my.clevelandclinic.org [my.clevelandclinic.org]
- 31. racgp.org.au [racgp.org.au]
- 32. cpe.org.uk [cpe.org.uk]
Safety Operating Guide
Navigating the Safe Disposal of Emd 55450: A Procedural Guide for Laboratory Professionals
Key Principle: Treat as Hazardous Chemical Waste
Unless explicitly determined to be non-hazardous by a qualified safety officer, all waste chemicals, including Emd 55450 and materials contaminated with it, should be treated as hazardous waste.[3] This necessitates disposal through a designated hazardous waste collection program and prohibits disposal via standard laboratory drains or regular trash.[3]
Step-by-Step Disposal Procedures for this compound
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any other solid materials that have come into contact with the compound in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams to prevent unintended reactions.[4][5] General best practice is to segregate waste by chemical compatibility, such as keeping acids and bases separate.[5]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Container Management:
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other relevant hazard information.
-
Closure: Keep all hazardous waste containers securely closed except when adding waste.[3][6]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5][6]
3. Disposal of Empty Containers:
-
An "empty" container that held this compound is not considered regular trash until it has been properly decontaminated.
-
Triple Rinsing: The standard procedure for decontaminating an empty chemical container is to triple rinse it with a solvent capable of removing the residue.[3] The appropriate solvent will depend on the solubility of this compound.
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[3]
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as regular trash after defacing or removing the original chemical label.[3] However, institutional policies may vary, so it is crucial to consult your organization's specific guidelines.
4. Spills and Decontamination:
-
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect the absorbent material and the spilled substance into a hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures for chemical spills.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general quantitative guidelines for laboratory hazardous waste management based on common practices:
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | Maximum of 55 gallons of hazardous waste | [6] |
| Acutely Toxic Waste Limit in SAA | Maximum of 1 quart of liquid or 1 kilogram of solid | [6] |
| pH for Drain Disposal (if permissible) | Between 5.5 and 10.5 (for specific, approved chemicals) | [7] |
| Triple Rinse Solvent Volume | Approximately 5% of the container's volume for each rinse | [3] |
Experimental Protocols
As this document pertains to disposal procedures, there are no experimental protocols to be cited. The provided information is based on established safety guidelines for handling and disposing of laboratory chemicals.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste materials.
Caption: Disposal workflow for this compound.
References
- 1. tebubio.com [tebubio.com]
- 2. This compound | analogue of EMD | CAS# 126657-82-7 | InvivoChem [invivochem.com]
- 3. vumc.org [vumc.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Emd 55450
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of Emd 55450, a synthetic renin antagonist. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on best practices for handling potent research-grade chemical compounds and incorporates safety data for Aliskiren, a structurally related synthetic renin antagonist. All procedures should be conducted with the utmost caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1-rated, chemical splash goggles. | Protects against splashes, mists, and airborne powder. |
| Face Shield | Worn in addition to safety goggles. | Provides a secondary barrier of protection for the entire face. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum of two pairs (double-gloving). | Prevents skin contact with the compound. Double-gloving is recommended for added protection. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher, depending on the procedure. | Required when handling the compound as a powder or when there is a risk of aerosolization. |
Hazard Identification and Immediate First Aid
While specific toxicity data for this compound is unavailable, the following information for the related compound, Aliskiren, should be considered as a precautionary guideline.[1]
| Hazard | Description | First Aid Measures |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Skin Irritation | Causes skin irritation.[1] | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Irritation | Causes serious eye irritation.[1] | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Reproductive Toxicity | May damage fertility or the unborn child.[1] | Not applicable for immediate first aid. Pregnant individuals or those planning to conceive should avoid handling this compound. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[1] | Not applicable for immediate first aid. Chronic exposure should be avoided through strict adherence to safety protocols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and compatible chemical waste container. | Collect all unused compound, contaminated consumables (e.g., weigh boats, pipette tips), and disposable PPE. |
| Liquid Waste | Labeled, sealed, and compatible chemical waste container. | Collect all solutions containing this compound. Do not dispose of down the drain. |
| Contaminated Glassware | Designated and labeled container. | Rinse with an appropriate solvent, and collect the rinsate as liquid waste. Then, wash the glassware thoroughly. |
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Ensure that all waste containers are clearly labeled with the full chemical name and associated hazards.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Caption: Logical steps for responding to a spill of this compound.
This guide is intended to provide essential, immediate safety and logistical information. It is not a substitute for a comprehensive risk assessment and the guidance of your institution's safety professionals. Always consult your EHS office for specific procedures and requirements.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
